Technical Documentation Center

4-Hydroxy-3-methoxy-5-nitrobenzonitrile Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-Hydroxy-3-methoxy-5-nitrobenzonitrile
  • CAS: 79743-73-0

Core Science & Biosynthesis

Foundational

"4-Hydroxy-3-methoxy-5-nitrobenzonitrile" chemical properties and structure

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry Introduction 4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a highly functionalized aroma...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: Synthesis, Properties, and Applications in Medicinal Chemistry

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a highly functionalized aromatic compound of significant interest to the pharmaceutical and fine chemical industries. Characterized by a benzonitrile core substituted with hydroxyl, methoxy, and nitro groups, this molecule serves as a pivotal intermediate in the synthesis of complex therapeutic agents. Its strategic importance is notably highlighted in the development of Catechol-O-methyltransferase (COMT) inhibitors, such as Opicapone, which are instrumental in the management of Parkinson's disease.[1]

This technical guide provides a comprehensive exploration of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile, designed for researchers, medicinal chemists, and process development scientists. We will delve into its molecular structure and physicochemical properties, present detailed and validated synthetic protocols with mechanistic insights, and discuss its reactivity and critical role in modern drug discovery. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, empowering professionals to effectively utilize this versatile building block.

Molecular Structure and Physicochemical Properties

The unique arrangement of electron-withdrawing (nitro, nitrile) and electron-donating (hydroxyl, methoxy) groups on the benzene ring imparts a distinct reactivity profile to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile, making it a valuable synthon.

Structural Elucidation
  • IUPAC Name: 4-hydroxy-3-methoxy-5-nitrobenzonitrile[2]

  • CAS Number: 79743-73-0[2][3]

  • Molecular Formula: C₈H₆N₂O₄[2]

  • SMILES: COC1=CC(=CC(=C1O)[O-])C#N[2]

  • InChIKey: GGHLLYMATFMQFI-UHFFFAOYSA-N[2]

The structure features a nitrile group and a nitro group ortho and meta to a hydroxyl group, respectively, creating a specific electronic and steric environment that influences its synthetic utility.

Physicochemical Data

The properties of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile are summarized in the table below. These computed and experimental values are critical for planning reactions, purification, and formulation.

PropertyValueSource
Molecular Weight 194.14 g/mol [2]
Appearance Yellow solid (inferred from related compounds)[1]
XLogP3 (Computed) 1.6[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 2[2]
Exact Mass 194.03275668 Da[2]

Synthesis and Mechanistic Insights

The most logical and widely referenced synthetic route to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile originates from the abundant and cost-effective starting material, vanillin. The strategy involves a two-step process: the nitration of vanillin to form 5-nitrovanillin, followed by the conversion of the aldehyde functional group to a nitrile.

Overall Synthetic Strategy

This two-step pathway is efficient and utilizes well-understood chemical transformations, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.

G Vanillin Vanillin Nitrovanillin 5-Nitrovanillin Vanillin->Nitrovanillin Step 1: Nitration Target 4-Hydroxy-3-methoxy- 5-nitrobenzonitrile Nitrovanillin->Target Step 2: Nitrile Formation

Caption: High-level overview of the two-step synthesis.

Step 1: Nitration of Vanillin to 5-Nitrovanillin

The introduction of a nitro group onto the vanillin ring is an electrophilic aromatic substitution reaction. The position of nitration (C5, ortho to the hydroxyl group) is directed by the powerful activating and ortho, para-directing effects of the phenolic hydroxyl and methoxy groups. Several protocols exist, with the choice often dictated by factors such as scale, safety, and environmental considerations.

Causality Behind Experimental Choices:

  • Low Temperature: Nitration is a highly exothermic reaction. Maintaining a low temperature (0-5°C) is critical to control the reaction rate, prevent dangerous thermal runaways, and minimize the formation of undesired byproducts from over-nitration or oxidation.[4][5]

  • Solvent: Dichloromethane (DCM) is often used as it is relatively inert to nitrating agents and provides good solubility for the starting material.[4][5] Acetic acid is another common choice, serving as both a solvent and a medium to temper the reactivity of nitric acid.[1][4]

  • "Green" Alternatives: Reagents like cerium (IV) ammonium nitrate (CAN) or yttrium nitrate hexahydrate offer milder and more environmentally friendly alternatives to concentrated nitric acid, reducing the generation of acidic waste.[4][6][7]

Experimental Protocol: Low-Temperature Nitration in Dichloromethane (DCM)

This protocol is chosen for its well-documented control over the reaction conditions, leading to good yields and purity.[4][5]

  • Dissolution: Dissolve 75 mmol of vanillin in approximately 55 mL of dichloromethane (DCM) in a flask equipped with a magnetic stirrer.[4][5]

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5°C. This step is crucial for controlling the exothermicity of the subsequent addition.

  • Nitration: While stirring vigorously, slowly add 12 mL of concentrated nitric acid dropwise, ensuring the temperature remains below 5°C.[4][5] The slow addition prevents localized heating and potential side reactions.

  • Reaction: After the complete addition of nitric acid, continue stirring the mixture at room temperature for approximately 20-30 minutes to ensure the reaction goes to completion.[5]

  • Quenching: Quench the reaction by carefully pouring the mixture into a beaker containing ice-cold water. This stops the reaction and precipitates the product.

  • Precipitation & Isolation: A yellow solid, 5-nitrovanillin, will precipitate. Collect the product by vacuum filtration.

  • Washing & Drying: Wash the collected solid thoroughly with cold water to remove any residual acid and impurities. Dry the product to obtain 5-nitrovanillin. The reported yield for this method is typically high.[1]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation dissolve 1. Dissolve Vanillin in DCM cool 2. Cool to 0-5°C dissolve->cool add_hno3 3. Add conc. HNO3 dropwise cool->add_hno3 stir 4. Stir at Room Temp add_hno3->stir quench 5. Quench with Ice Water stir->quench filter 6. Filter Precipitate quench->filter wash_dry 7. Wash & Dry Product filter->wash_dry

Caption: Experimental workflow for the nitration of vanillin.

Step 2: Conversion of 5-Nitrovanillin to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

The conversion of the aldehyde in 5-nitrovanillin to a nitrile is a key transformation. A modern and efficient method involves the direct reaction with hydroxylamine hydrochloride, likely proceeding through an oxime intermediate which then dehydrates to the nitrile.

Experimental Protocol (Based on Patent Literature)

This protocol is adapted from a synthetic route described for the preparation of COMT inhibitors.[1]

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-nitrovanillin in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add hydroxylamine hydrochloride to the solution.

  • Reaction: Heat the mixture to facilitate the conversion. The reaction proceeds via the formation of 5-nitrovanillin oxime, which subsequently dehydrates in situ to yield the target nitrile.

  • Work-up and Isolation: Upon reaction completion (monitored by TLC or LC-MS), the product is isolated using standard work-up procedures, typically involving pouring the reaction mixture into water to precipitate the product, followed by filtration, washing, and drying.

Chemical Reactivity and Applications in Drug Discovery

The true value of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile lies in its potential for further chemical modification and its direct application as a precursor in pharmaceutical synthesis.

Reactivity Profile
  • Nitrile Group: The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine (benzylamine derivative), opening pathways to a wide range of other compounds.[8][9]

  • Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group can be easily removed, allowing for O-alkylation or O-acylation reactions to introduce further diversity.

  • Nitro Group: The nitro group is a strong deactivating group but can also be a site for transformation. It can be reduced to an amine, which is a key functional group in many active pharmaceutical ingredients (APIs).

Role as a Key Intermediate for COMT Inhibitors

Catechol-O-methyltransferase (COMT) is an enzyme that degrades levodopa (L-DOPA), the primary medication for Parkinson's disease. COMT inhibitors block this enzyme, thereby increasing the bioavailability and extending the clinical benefit of L-DOPA.

4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a documented intermediate in a synthetic route towards Opicapone, a third-generation, peripherally-acting COMT inhibitor approved for use as an adjunct therapy in Parkinson's disease.[1] The nitrile is further elaborated, for example, by reacting with a hydroxamic acid chloride to form a 1,2,4-oxadiazole ring, a common scaffold in medicinal chemistry.[1]

G Vanillin Vanillin (Starting Material) Nitrovanillin 5-Nitrovanillin Vanillin->Nitrovanillin Nitration Target 4-Hydroxy-3-methoxy- 5-nitrobenzonitrile (Key Intermediate) Nitrovanillin->Target Nitrile Formation Oxadiazole 1,2,4-Oxadiazole Intermediate Target->Oxadiazole Cyclization Opicapone Opicapone (COMT Inhibitor API) Oxadiazole->Opicapone Further Modification

Caption: Role of the target compound in the synthesis of Opicapone.

Conclusion

4-Hydroxy-3-methoxy-5-nitrobenzonitrile is more than a simple chemical compound; it is a strategic enabler in the field of medicinal chemistry. Its well-defined synthesis from readily available precursors, combined with the versatile reactivity of its multiple functional groups, makes it an invaluable building block. For scientists and researchers in drug development, a thorough understanding of its properties and synthesis is essential for designing and executing efficient synthetic routes to novel therapeutics, particularly in the ongoing effort to develop more effective treatments for neurodegenerative disorders like Parkinson's disease.

References

  • Wikipedia. (n.d.). 5-Nitrovanillin. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. Retrieved from [Link]

  • Acta Chimica Asiana. (2020). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Retrieved from [Link]

  • ChemBK. (n.d.). CAS 6969. Retrieved from [Link]

  • Molbase. (n.d.). 6969-27-3. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). 4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D. Retrieved from [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. Retrieved from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • ResearchGate. (n.d.). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Retrieved from [Link]

  • Stenutz. (n.d.). 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved from [Link]

  • ACS Publications. (2021). Accelerating Drug Discovery: Synthesis of Complex Chemotypes via Multicomponent Reactions. Retrieved from [Link]

Sources

Exploratory

A Technical Guide to the Solubility and Stability of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

Abstract This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile, a substituted aromatic nitrile with potential applications in p...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and stability of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile, a substituted aromatic nitrile with potential applications in pharmaceutical and chemical research. In the absence of extensive public data for this specific molecule, this document outlines predictive approaches and robust experimental protocols to establish a thorough physicochemical profile. We delve into the principles of solubility determination, from computational prediction to equilibrium shake-flask methodologies, and detail a systematic approach to stability assessment through forced degradation studies under various stress conditions as mandated by international guidelines. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and evaluate the critical quality attributes of this and structurally related compounds.

Introduction and Physicochemical Overview

4-Hydroxy-3-methoxy-5-nitrobenzonitrile (C₈H₆N₂O₄) is a small organic molecule featuring a benzonitrile core substituted with hydroxyl, methoxy, and nitro functional groups.[1] An understanding of its solubility and stability is paramount for any application, dictating its formulation, bioavailability, storage conditions, and shelf-life.[2] The molecule's structure suggests a complex interplay of properties: the phenolic hydroxyl group may confer pH-dependent solubility and a susceptibility to oxidation, while the electron-withdrawing nitro and nitrile groups can influence its chemical reactivity and thermal stability.[3][4][5][6]

As of this writing, specific experimental data on the solubility and stability of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile is not widely available in peer-reviewed literature. Therefore, this guide emphasizes a foundational, systematic approach to determining these critical parameters.

Table 1: Computed Physicochemical Properties of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

PropertyValueSource
Molecular Weight194.14 g/mol PubChem[1]
XLogP31.6PubChem[1]
Hydrogen Bond Donors1PubChem[1]
Hydrogen Bond Acceptors5PubChem[1]

A Framework for Solubility Assessment

A comprehensive understanding of a compound's solubility is a cornerstone of its development.[7] The approach to determining the solubility of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile should be multi-faceted, beginning with predictive models and culminating in definitive experimental measurements.

Predictive Solubility Modeling

In the initial stages of characterization, or when material is scarce, computational models can provide valuable estimates of solubility.[8][9] Data-driven approaches, such as deep learning and machine learning algorithms, have shown satisfactory results in predicting aqueous and organic solvent solubility for small molecules.[10][11][12] These models leverage large datasets of known compound structures and their experimental solubilities to predict the behavior of novel molecules.

Experimental Solubility Determination

While predictive models are useful for initial screening, experimental determination remains the gold standard.[13] A tiered approach, starting with kinetic solubility and progressing to thermodynamic equilibrium solubility, is recommended.

2.2.1. Kinetic vs. Thermodynamic Solubility

  • Kinetic Solubility: This measurement assesses the concentration at which a compound, typically dissolved in a solvent like DMSO, precipitates when added to an aqueous buffer.[14] It is a high-throughput method useful for early-stage discovery to rank compounds.[14][15] Nephelometry or turbidimetric assays are commonly employed for this purpose.[7][16]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent under specific conditions (e.g., temperature, pH) when the system is at equilibrium with an excess of the solid compound.[14] The shake-flask method is the universally recognized "gold standard" for determining thermodynamic solubility.[13]

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol outlines the definitive method for determining the thermodynamic solubility of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile.

Objective: To determine the equilibrium concentration of the compound in a given solvent system at a controlled temperature.

Materials:

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, common organic solvents like ethanol, methanol, acetonitrile)

  • Calibrated temperature-controlled shaker/incubator

  • Microcentrifuge or filtration apparatus with low-binding filters (e.g., PVDF)

  • Validated analytical system for quantification (e.g., HPLC-UV)

Procedure:

  • Preparation: Add an excess amount of solid 4-Hydroxy-3-methoxy-5-nitrobenzonitrile to a series of vials, ensuring a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume of the desired solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[15]

  • Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Separate the saturated supernatant from the solid residue by centrifugation or filtration.[16] This step is critical to avoid artificially inflated results from suspended microcrystals.

  • Quantification: Dilute the clear supernatant with an appropriate solvent and analyze the concentration of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile using a validated HPLC-UV method.

  • Solid-State Analysis: It is good practice to analyze the remaining solid residue (e.g., by XRPD or DSC) to confirm that no polymorphic or solvate transitions have occurred during the experiment.[16]

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add Excess Solid Compound B Add Precise Volume of Solvent A->B C Agitate at Constant Temp (24-72 hours) B->C D Phase Separation (Centrifuge/Filter) C->D E Quantify Supernatant (HPLC) D->E F Analyze Solid Residue (XRPD) D->F G G E->G Solubility Value (mg/mL) Stability_Workflow cluster_stress Stress Conditions cluster_analysis Analytical Workflow A Acid/Base Hydrolysis E Analyze Samples (HPLC-PDA) A->E B Oxidation (H2O2) B->E C Thermal (Heat) C->E D Photolytic (ICH Q1B Light) D->E F Assess Peak Purity & Resolution E->F G Optimize HPLC Method (if necessary) F->G Co-elution? H Validate Stability- Indicating Method F->H Separation Achieved G->E I I H->I Characterize Degradants (LC-MS) Compound 4-Hydroxy-3-methoxy- 5-nitrobenzonitrile Compound->A Compound->B Compound->C Compound->D

Sources

Protocols & Analytical Methods

Method

Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: An Application Note and Protocol

This comprehensive guide details a reliable and efficient two-step synthesis protocol for 4-hydroxy-3-methoxy-5-nitrobenzonitrile, a valuable intermediate in medicinal chemistry and drug development. The synthesis commen...

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide details a reliable and efficient two-step synthesis protocol for 4-hydroxy-3-methoxy-5-nitrobenzonitrile, a valuable intermediate in medicinal chemistry and drug development. The synthesis commences with the nitration of the widely available precursor, vanillin, to yield 5-nitrovanillin, which is subsequently converted to the target nitrile. This document provides in-depth procedural details, explains the rationale behind experimental choices, and includes safety protocols and data presentation to ensure successful and safe execution by researchers, scientists, and professionals in drug development.

Introduction

4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a key building block in the synthesis of various pharmacologically active compounds. Its substituted aromatic ring, featuring hydroxyl, methoxy, nitro, and nitrile functional groups, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutics. A notable application of this intermediate is in the synthesis of COMT (Catechol-O-methyltransferase) inhibitors, which are used in the management of Parkinson's disease.[1] The protocol outlined herein provides a robust and reproducible pathway to access this important molecule.

Overview of the Synthetic Pathway

The synthesis of 4-hydroxy-3-methoxy-5-nitrobenzonitrile is most effectively achieved through a two-step process starting from vanillin (4-hydroxy-3-methoxybenzaldehyde).

Step 1: Nitration of Vanillin. Vanillin undergoes electrophilic aromatic substitution to introduce a nitro group at the 5-position of the benzene ring, yielding 5-nitrovanillin.

Step 2: Conversion of 5-Nitrovanillin to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. The aldehyde functional group of 5-nitrovanillin is converted directly to a nitrile.

An alternative, though less direct, method involves the formation of an oxime from 5-nitrovanillin, followed by dehydration to the nitrile. However, the direct conversion is more atom-economical and efficient.

Experimental Protocols

Part 1: Synthesis of 5-Nitrovanillin from Vanillin

This procedure details the nitration of vanillin using a mixture of nitric acid and glacial acetic acid. The hydroxyl and methoxy groups on the vanillin ring are activating ortho-, para-directing groups. The para position to the hydroxyl group is already substituted, and the ortho position between the two groups is sterically hindered. Therefore, nitration preferentially occurs at the position ortho to the hydroxyl group and meta to the aldehyde, which is the 5-position.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Vanillin152.1515.2 g0.1
Glacial Acetic Acid60.05100 mL-
Concentrated Nitric Acid (70%)63.0110 mL~0.16
Deionized Water18.02As needed-
Ethanol46.07For recrystallization-

Procedure:

  • In a 250 mL two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 15.2 g (0.1 mol) of vanillin in 100 mL of glacial acetic acid.

  • Cool the flask in an ice-water bath to 0-5 °C with continuous stirring.

  • Slowly add 10 mL of concentrated nitric acid dropwise from the dropping funnel over a period of 30-45 minutes. It is crucial to maintain the temperature below 10 °C during the addition to minimize side product formation.

  • After the complete addition of nitric acid, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-3 hours. The color of the solution will typically change to a deep reddish-brown.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • Upon completion of the reaction, slowly pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring.

  • A yellow precipitate of 5-nitrovanillin will form. Continue stirring for 15-20 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

  • Recrystallize the crude product from ethanol to obtain pure 5-nitrovanillin as a yellow crystalline solid.

  • Dry the purified product in a vacuum oven at 50-60 °C. The expected yield is approximately 75-85%.[1]

Part 2: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile from 5-Nitrovanillin

This protocol describes the direct conversion of the aldehyde group of 5-nitrovanillin to a nitrile using hydroxylamine hydrochloride in dimethyl sulfoxide (DMSO). This transformation is a key step in the synthesis of certain pharmaceuticals.[1]

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
5-Nitrovanillin197.149.86 g0.05
Hydroxylamine Hydrochloride69.494.17 g0.06
Dimethyl Sulfoxide (DMSO)78.13100 mL-
Deionized Water18.02As needed-
Ethyl Acetate88.11For extraction-
Brine (saturated NaCl solution)-For washing-
Anhydrous Magnesium Sulfate120.37For drying-

Procedure:

  • In a 250 mL round-bottom flask, dissolve 9.86 g (0.05 mol) of 5-nitrovanillin in 100 mL of DMSO.

  • Add 4.17 g (0.06 mol) of hydroxylamine hydrochloride to the solution.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction by TLC (ethyl acetate/hexane, 1:1) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into 500 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to yield 4-hydroxy-3-methoxy-5-nitrobenzonitrile as a solid.

Reaction Mechanisms and Workflow

Nitration of Vanillin

The nitration of vanillin is an electrophilic aromatic substitution reaction. Nitric acid reacts with the acetic acid (or another strong acid catalyst if used) to form the nitronium ion (NO₂⁺), which is a powerful electrophile. The electron-rich aromatic ring of vanillin then attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (sigma complex). Finally, a base (such as water or the conjugate base of the acid) removes a proton from the carbon bearing the nitro group to restore aromaticity.

Nitration_Mechanism Vanillin Vanillin SigmaComplex Sigma Complex (Resonance Stabilized) Vanillin->SigmaComplex + NO₂⁺ HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ (catalyst) Product 5-Nitrovanillin SigmaComplex->Product - H⁺

Caption: Mechanism of Nitration of Vanillin.

Conversion of Aldehyde to Nitrile

The direct conversion of 5-nitrovanillin to the nitrile with hydroxylamine hydrochloride likely proceeds through the formation of an oxime intermediate, which then dehydrates in situ.

Aldehyde_to_Nitrile Aldehyde 5-Nitrovanillin Oxime 5-Nitrovanillin Oxime Aldehyde->Oxime + NH₂OH·HCl Hydroxylamine NH₂OH·HCl Nitrile 4-Hydroxy-3-methoxy-5-nitrobenzonitrile Oxime->Nitrile - H₂O (Dehydration)

Caption: Conversion of 5-Nitrovanillin to the Target Nitrile.

Data Presentation

Table 1: Physicochemical Properties of Key Compounds

CompoundIUPAC NameMolar Mass ( g/mol )Melting Point (°C)Appearance
Vanillin4-hydroxy-3-methoxybenzaldehyde152.1581-83White to pale yellow crystalline powder
5-Nitrovanillin4-hydroxy-3-methoxy-5-nitrobenzaldehyde197.14176-178Yellow crystalline solid[1]
Product 4-Hydroxy-3-methoxy-5-nitrobenzonitrile 194.14 - Solid (predicted)

Safety and Handling

  • Concentrated Nitric Acid: Highly corrosive and a strong oxidizing agent. Causes severe burns. Handle in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.

  • Glacial Acetic Acid: Corrosive and causes burns. Use in a well-ventilated area or a fume hood.

  • Hydroxylamine Hydrochloride: Harmful if swallowed or in contact with skin. May cause an allergic skin reaction. Handle with gloves and safety glasses.

  • Dimethyl Sulfoxide (DMSO): Can be absorbed through the skin. Wear appropriate gloves.

  • The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in nitration step - Temperature too high during nitric acid addition. - Incomplete reaction.- Maintain strict temperature control (0-5 °C). - Increase reaction time and monitor by TLC.
Formation of dark, tarry byproducts - Excessive temperature during nitration.- Ensure efficient cooling and slow addition of nitric acid.
Incomplete conversion to nitrile - Insufficient reaction time or temperature. - Deactivation of hydroxylamine hydrochloride.- Increase reaction time or temperature moderately. - Use fresh hydroxylamine hydrochloride.
Difficulty in product purification - Presence of multiple byproducts.- Optimize reaction conditions to improve selectivity. - Employ careful column chromatography for purification.

References

  • 5-Nitrovanillin - Wikipedia. Available at: [Link]

Sources

Application

Application Note: Regioselective Nitration of 4-Hydroxy-3-methoxybenzonitrile for Pharmaceutical Intermediate Synthesis

Abstract This technical guide provides a comprehensive, field-proven protocol for the regioselective nitration of 4-hydroxy-3-methoxybenzonitrile to synthesize 4-hydroxy-3-methoxy-5-nitrobenzonitrile. This compound is a...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, field-proven protocol for the regioselective nitration of 4-hydroxy-3-methoxybenzonitrile to synthesize 4-hydroxy-3-methoxy-5-nitrobenzonitrile. This compound is a valuable intermediate in the synthesis of various pharmaceutical agents. This document outlines the reaction mechanism, a detailed step-by-step experimental procedure, safety protocols, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure both reproducibility and a deeper understanding of the process for researchers, scientists, and drug development professionals.

Introduction: The Significance of Nitrated Phenolic Compounds

The introduction of a nitro group (–NO₂) onto an aromatic ring via electrophilic aromatic substitution is a cornerstone of organic synthesis.[1] This functionalization is particularly crucial in the pharmaceutical industry, where nitroaromatic compounds serve as key precursors for a wide array of active pharmaceutical ingredients (APIs).[2] The target molecule of this protocol, 4-hydroxy-3-methoxy-5-nitrobenzonitrile, is a structurally important scaffold. Its synthesis is analogous to the nitration of other vanilloid compounds, such as vanillin and vanillic acid, which are precursors to catechol-O-methyltransferase (COMT) inhibitors used in the management of Parkinson's disease.[3]

Understanding the directing effects of the substituents on the aromatic ring is paramount for achieving the desired regioselectivity. In 4-hydroxy-3-methoxybenzonitrile, the hydroxyl (–OH) and methoxy (–OCH₃) groups are activating, ortho-, para-directing groups, while the nitrile (–CN) group is a deactivating, meta-directing group. The powerful activating and ortho, para-directing nature of the hydroxyl and methoxy groups will dictate the position of nitration, leading to the selective formation of 4-hydroxy-3-methoxy-5-nitrobenzonitrile.

Reaction Mechanism and Regioselectivity

The nitration of 4-hydroxy-3-methoxybenzonitrile proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The active electrophile, the nitronium ion (NO₂⁺), is generated in situ from the reaction of concentrated nitric acid and sulfuric acid.

The reaction can be broken down into two primary stages:

  • Generation of the Electrophile: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion.

  • Electrophilic Attack and Aromatization: The electron-rich aromatic ring of 4-hydroxy-3-methoxybenzonitrile attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex. A weak base, such as the bisulfate ion (HSO₄⁻), then abstracts a proton from the ring, restoring aromaticity and yielding the final product.

The regioselectivity is controlled by the existing substituents. The strongly activating hydroxyl and methoxy groups direct the incoming electrophile to the positions ortho and para to them. In this case, the position ortho to both the hydroxyl and methoxy groups (C5) is the most sterically accessible and electronically favorable site for nitration.

Experimental Protocol

This protocol details a reliable method for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzonitrile.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
4-Hydroxy-3-methoxybenzonitrile≥98%Sigma-AldrichStarting material
Concentrated Sulfuric Acid (H₂SO₄)ACS Reagent, 95-98%Fisher ScientificDehydrating agent and catalyst
Concentrated Nitric Acid (HNO₃)ACS Reagent, 68-70%VWRNitrating agent
Acetic Acid (Glacial)ACS Reagent, ≥99.7%MilliporeSigmaSolvent
Crushed IceN/AFor quenching the reaction
Deionized WaterN/AFor washing the product
EthanolReagent AlcoholPharmco-AaperFor recrystallization
Sodium Bicarbonate (NaHCO₃)ACS ReagentJ.T. BakerFor neutralizing residual acid
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Büchner funnel and flask

  • Filter paper

  • Beakers

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves (nitrile or neoprene).[4]

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 7.45 g (50 mmol) of 4-hydroxy-3-methoxybenzonitrile in 100 mL of glacial acetic acid.[5]

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with gentle stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 4.0 mL of concentrated nitric acid to 4.0 mL of concentrated sulfuric acid, while cooling the beaker in an ice bath. Caution: This mixing is highly exothermic.

  • Addition of Nitrating Agent: Transfer the cold nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 4-hydroxy-3-methoxybenzonitrile over a period of 20-30 minutes. It is crucial to maintain the internal reaction temperature below 10 °C to prevent over-nitration and side reactions.[6]

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 30 minutes.

  • Quenching: Slowly and carefully pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with constant stirring. This will quench the reaction and precipitate the crude product.[2]

  • Isolation of Crude Product: Allow the ice to melt completely. Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid in the funnel with several portions of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Purification by Recrystallization: Transfer the crude product to a beaker. Add a minimal amount of hot ethanol to dissolve the solid. If the solid does not fully dissolve, add a small amount more. Once dissolved, add hot deionized water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystallization.

  • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.

Experimental Workflow Diagram

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve 4-hydroxy-3-methoxybenzonitrile in glacial acetic acid cool_solution Cool solution to 0-5 °C start->cool_solution add_nitrating_mix Add nitrating mixture dropwise (maintain T < 10 °C) cool_solution->add_nitrating_mix prep_nitrating_mix Prepare nitrating mixture (HNO3 + H2SO4) in ice bath prep_nitrating_mix->add_nitrating_mix stir_reaction Stir at 0-5 °C for 30 min add_nitrating_mix->stir_reaction quench Pour reaction mixture onto crushed ice stir_reaction->quench filter_crude Filter crude product quench->filter_crude wash_product Wash with cold deionized water filter_crude->wash_product recrystallize Recrystallize from ethanol/water wash_product->recrystallize filter_final Filter and dry final product recrystallize->filter_final end_product 4-Hydroxy-3-methoxy-5-nitrobenzonitrile filter_final->end_product

Caption: Workflow for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzonitrile.

Safety Precautions

  • Acid Handling: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[7] Always handle them in a chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[4]

  • Exothermic Reaction: The mixing of nitric and sulfuric acids, as well as the nitration reaction itself, is highly exothermic. Strict temperature control is essential to prevent runaway reactions.

  • Quenching: The quenching of the reaction mixture on ice should be done slowly and with vigorous stirring to dissipate heat.

  • Waste Disposal: Acidic waste should be neutralized with a base like sodium bicarbonate before disposal according to institutional guidelines.

Characterization of the Final Product

The identity and purity of the synthesized 4-hydroxy-3-methoxy-5-nitrobenzonitrile should be confirmed using standard analytical techniques.

TechniqueExpected Observations
Melting Point A sharp melting point is indicative of high purity. Compare the observed melting point with literature values if available.
¹H NMR The proton NMR spectrum should show characteristic peaks for the aromatic protons, the methoxy protons, and the hydroxyl proton. The integration of these peaks should correspond to the expected number of protons.
¹³C NMR The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule and their chemical environments.
FT-IR Spectroscopy The IR spectrum should display characteristic absorption bands for the O-H stretch (hydroxyl), C≡N stretch (nitrile), C-O stretch (methoxy), and N-O stretches (nitro group).
Mass Spectrometry Mass spectrometry will provide the molecular weight of the compound, confirming the successful incorporation of the nitro group. High-resolution mass spectrometry can confirm the elemental composition.[7]

Troubleshooting

IssueProbable CauseSuggested Solution
Low Yield Incomplete reaction or loss of product during workup.Ensure the reaction goes to completion by monitoring with TLC. Be careful during transfers and recrystallization to minimize mechanical losses.
Formation of Multiple Products Over-nitration or side reactions due to poor temperature control.Strictly maintain the reaction temperature below 10 °C during the addition of the nitrating agent. Use the stoichiometric amount of nitric acid.[6]
Dark, Tarry Product Oxidation or decomposition of the starting material or product at higher temperatures.Maintain rigorous temperature control throughout the reaction. Ensure the starting material is of high purity.

Conclusion

This application note provides a detailed and reliable protocol for the regioselective nitration of 4-hydroxy-3-methoxybenzonitrile. By carefully controlling the reaction conditions, particularly the temperature, high yields of the desired 4-hydroxy-3-methoxy-5-nitrobenzonitrile can be achieved. The principles and procedures outlined herein are applicable to researchers in both academic and industrial settings who are engaged in the synthesis of pharmaceutical intermediates and other fine chemicals.

References

  • U.S. Patent No. 3,585,233. (1971). Process for the preparation of hydroxybenzonitriles. Google Patents.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Supporting Information. Retrieved from [Link]

  • PubMed Central. (2011, January 15). A nitrilase from a metagenomic library acts regioselectively on aliphatic dinitriles. Retrieved from [Link]

  • Royal Society of Chemistry. (1999). Regioselective mononitration of aromatic compounds by zeolite/dinitrogen tetroxide/air in a solvent-free system. Chemical Communications. Retrieved from [Link]

  • Scientific Research Publishing. (2015). Zinc Chloride Catalyzed Regioselective Nitration of Aromatic Hydrocarbons Using Tetrachlorosilane-Sodium Nitrate Homogeneous System. International Journal of Organic Chemistry, 5, 49-56. Retrieved from [Link]

  • Westlab. (2023, September 14). Safety Protocols For Handling Sulfuric Acid in Laboratories. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Frontiers in Chemistry. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from [Link]

Sources

Method

The Strategic Utility of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile in the Synthesis of Bioactive Molecules: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Introduction: A Versatile Scaffold in Medicinal Chemistry 4-Hydroxy-3-methoxy-5-nitrobenzonitrile, a derivative of the naturally occurring compound vanillin...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Scaffold in Medicinal Chemistry

4-Hydroxy-3-methoxy-5-nitrobenzonitrile, a derivative of the naturally occurring compound vanillin, is a highly functionalized aromatic building block of significant interest in medicinal chemistry. Its strategic placement of a hydroxyl, methoxy, nitro, and nitrile group on the benzene ring offers a rich platform for a variety of chemical transformations. This unique arrangement of functional groups allows for regioselective modifications, making it a valuable precursor in the synthesis of complex bioactive molecules. The electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for certain reactions, while the phenolic hydroxyl group provides a handle for etherification and esterification. The nitrile moiety itself is a versatile functional group that can be converted into various nitrogen-containing heterocycles, amides, or carboxylic acids, further expanding its synthetic utility.

This technical guide provides an in-depth exploration of the applications of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile in the preparation of bioactive molecules, with a focus on detailed experimental protocols and the underlying synthetic strategies.

Core Application: Synthesis of COMT Inhibitors for Parkinson's Disease

A prominent application of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile is in the synthesis of Catechol-O-methyltransferase (COMT) inhibitors. These drugs are a vital component of the therapeutic regimen for Parkinson's disease, as they enhance the efficacy of Levodopa by preventing its peripheral degradation. One such COMT inhibitor is Opicapone .

The Role of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile in Opicapone Synthesis

In the synthesis of Opicapone, 4-Hydroxy-3-methoxy-5-nitrobenzonitrile serves as a key intermediate. It is typically generated from its corresponding aldehyde, 5-nitrovanillin. The nitrile functionality is crucial for the subsequent construction of the 1,2,4-oxadiazole ring, a core structural motif in Opicapone.

Experimental Protocols

Protocol 1: Preparation of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile from 5-Nitrovanillin

This protocol details the conversion of the aldehyde group of 5-nitrovanillin to a nitrile, a key step in preparing the title compound. The reaction proceeds via an oxime intermediate, which is then dehydrated.

Reaction Scheme:

G 5-Nitrovanillin 5-Nitrovanillin Intermediate_Oxime Intermediate Oxime 5-Nitrovanillin->Intermediate_Oxime Hydroxylamine Hydrochloride, Pyridine Product 4-Hydroxy-3-methoxy-5-nitrobenzonitrile Intermediate_Oxime->Product Acetic Anhydride, Heat

Figure 1: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
5-Nitrovanillin6635-20-7197.1410.0 g0.051
Hydroxylamine Hydrochloride5470-11-169.494.2 g0.061
Pyridine110-86-179.1020 mL-
Acetic Anhydride108-24-7102.0930 mL-
Dichloromethane (DCM)75-09-284.93100 mL-
Saturated Sodium Bicarbonate Solution--50 mL-
Anhydrous Magnesium Sulfate7487-88-9120.375 g-
Ethanol64-17-546.07As needed-

Procedure:

  • Oxime Formation:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10.0 g (0.051 mol) of 5-nitrovanillin in 50 mL of pyridine.

    • To this solution, add 4.2 g (0.061 mol) of hydroxylamine hydrochloride in one portion.

    • Heat the reaction mixture to reflux for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and petroleum ether as the mobile phase).

    • After completion, cool the mixture to room temperature.

  • Dehydration to Nitrile:

    • Carefully add 30 mL of acetic anhydride to the reaction mixture from step 1.

    • Heat the mixture to reflux for an additional 2 hours.

    • Cool the reaction mixture to room temperature and then pour it into 200 mL of ice-cold water with vigorous stirring.

    • A precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation.

  • Work-up and Purification:

    • Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.

    • Dissolve the crude product in 100 mL of dichloromethane (DCM).

    • Transfer the DCM solution to a separatory funnel and wash with 50 mL of saturated sodium bicarbonate solution to remove any acidic impurities.

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude 4-Hydroxy-3-methoxy-5-nitrobenzonitrile can be further purified by recrystallization from ethanol to yield a yellow crystalline solid.

Expected Yield: 80-90%

Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Protocol 2: Synthesis of a 1,2,4-Oxadiazole Intermediate for Opicapone

This protocol describes the construction of the 1,2,4-oxadiazole ring, a key step in the synthesis of Opicapone, starting from 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. This reaction is a classic example of a nitrile reacting with a hydroxylamine derivative to form a heterocyclic system.[1]

Reaction Scheme:

G Nitrile 4-Hydroxy-3-methoxy-5-nitrobenzonitrile Oxadiazole 1,2,4-Oxadiazole Intermediate Nitrile->Oxadiazole Base, Solvent, Heat Amidine (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide Amidine->Oxadiazole

Figure 2: Formation of the 1,2,4-Oxadiazole ring for Opicapone synthesis.

Materials:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMoles
4-Hydroxy-3-methoxy-5-nitrobenzonitrile79743-73-0194.145.0 g0.026
(Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide-236.086.1 g0.026
Pyridine110-86-179.1050 mL-
N,N-Dimethylacetamide (DMAc)127-19-587.12100 mL-
Toluene108-88-392.14As needed-

Procedure:

  • Reaction Setup:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, suspend 5.0 g (0.026 mol) of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile and 6.1 g (0.026 mol) of (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide in 100 mL of N,N-Dimethylacetamide (DMAc).

    • Add 20 mL of pyridine to the suspension. Pyridine acts as a base to facilitate the reaction.

  • Cyclization:

    • Heat the reaction mixture to 110-115 °C and maintain this temperature for 5-6 hours.[2]

    • Monitor the progress of the reaction by TLC.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 500 mL of ice-water with stirring.

    • The product will precipitate out of the solution. Collect the solid by vacuum filtration and wash it with water.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of toluene and heptane, to yield the desired 1,2,4-oxadiazole intermediate.

Expected Yield: 60-70%

Note: The subsequent steps in the synthesis of Opicapone involve the demethylation of the methoxy group and N-oxidation of the pyridine ring, which are not covered in this protocol.

Discussion of Synthetic Strategy and Causality

The choice of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile as a precursor in the synthesis of Opicapone is driven by several factors:

  • Convergent Synthesis: The strategy allows for the separate synthesis of the two main fragments of the Opicapone molecule, which are then coupled in the 1,2,4-oxadiazole formation step. This convergent approach is often more efficient and leads to higher overall yields compared to a linear synthesis.

  • Activation by Nitro Group: The presence of the nitro group in the ortho position to the hydroxyl group is crucial for the biological activity of COMT inhibitors. Synthetically, it also influences the reactivity of the other functional groups.

  • Versatility of the Nitrile Group: The nitrile group is an excellent precursor for the 1,2,4-oxadiazole heterocycle. The reaction with a hydroxylamine derivative is a reliable and well-established method for forming this ring system.[3]

Data Summary

CompoundStarting Material(s)Key Transformation(s)Typical Yield (%)
4-Hydroxy-3-methoxy-5-nitrobenzonitrile5-NitrovanillinOxime formation and dehydration80-90
Opicapone Intermediate (1,2,4-Oxadiazole)4-Hydroxy-3-methoxy-5-nitrobenzonitrile, (Z)-2,5-dichloro-N'-hydroxy-4,6-dimethylnicotinimidamide1,2,4-Oxadiazole ring formation60-70

Conclusion

4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a valuable and versatile building block in the synthesis of bioactive molecules. Its application in the synthesis of the COMT inhibitor Opicapone highlights its strategic importance in modern medicinal chemistry. The protocols provided herein offer a practical guide for researchers and drug development professionals to utilize this compound in their synthetic endeavors. The unique combination of functional groups on this scaffold will likely continue to inspire the development of novel synthetic routes to other important therapeutic agents.

References

  • 5-Nitrovanillin - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link].

  • Process for the preparation of opicapone and intermediates thereof. (2021). Google Patents.
  • New route of synthesis for opicapone. (2018). Google Patents.
  • The new era of 1,2,4-oxadiazoles. (n.d.). Academia.edu. Retrieved February 15, 2026, from [Link]

  • Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties. (2013). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

Sources

Application

Topic: Exploratory Polymerization Reactions of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: Pathways and Methodologies

An Application Note and Protocol Guide for Researchers Abstract: This document provides a detailed technical guide for researchers, chemists, and materials scientists on the potential polymerization reactions involving 4...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide for Researchers

Abstract: This document provides a detailed technical guide for researchers, chemists, and materials scientists on the potential polymerization reactions involving 4-Hydroxy-3-methoxy-5-nitrobenzonitrile (HMNB). Given the nascent state of research on the polymerization of this specific monomer, this guide adopts a first-principles approach. It leverages the known reactivity of HMNB's constituent functional groups—phenolic hydroxyl, nitro, and nitrile—to propose and detail logical, field-proven polymerization strategies. We will explore two primary pathways: Oxidative Polymerization of the phenolic moiety and Nucleophilic Aromatic Substitution (SNAr) Polymerization via nitro displacement. Each section provides the underlying chemical logic, step-by-step experimental protocols, and methods for polymer characterization, designed to serve as a robust starting point for novel polymer synthesis.

Introduction: The Monomer and Its Potential

4-Hydroxy-3-methoxy-5-nitrobenzonitrile (HMNB) is an aromatic compound featuring a unique combination of functional groups that make it an intriguing candidate for advanced polymer synthesis[1]. Its structure is presented below:

  • Phenolic Hydroxyl (-OH): A reactive site for oxidative coupling, etherification, and esterification[2].

  • Nitro Group (-NO₂): A powerful electron-withdrawing group that strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions[3].

  • Nitrile Group (-C≡N): Offers a site for potential cross-linking reactions (e.g., trimerization) and can be chemically modified post-polymerization[4].

  • Methoxy Group (-OCH₃): An electron-donating group that influences the reactivity of the adjacent phenolic hydroxyl.

This multifunctional architecture suggests that HMNB can be polymerized through several distinct mechanisms to create polymers with potentially desirable properties, such as high thermal stability, specific optoelectronic characteristics, or tailored chemical resistance, making them suitable for applications in specialty materials and as intermediates in drug development[5]. This guide will focus on the two most plausible polymerization routes based on its structure.

Pathway I: Oxidative Polymerization of the Phenolic Moiety

Scientific Rationale: The phenolic hydroxyl group is susceptible to oxidation, which generates a phenoxy radical. These radicals can then couple via C-C or C-O bond formation to build a polymer chain[6]. This method is widely used for synthesizing polyphenylene oxides (PPOs) and other phenolic resins. The process can be initiated either enzymatically, offering a green chemistry approach, or through chemical oxidants[7][8]. The electron-donating hydroxyl and methoxy groups facilitate the initial oxidation, while the electron-withdrawing nitro and cyano groups will influence the radical's stability and coupling regioselectivity.

Protocol 2.1: Enzymatic Oxidative Polymerization using Laccase

Laccase is an oxidoreductase enzyme that catalyzes the oxidation of phenolic compounds with the reduction of molecular oxygen to water, making it an environmentally benign catalyst[7][9].

Experimental Workflow:

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Monomer Dissolve HMNB Monomer in Buffer/Co-solvent Mix Reactor Combine Solutions in Reactor Monomer->Reactor Enzyme Prepare Laccase Solution in Buffer Enzyme->Reactor Aerate Aerate with Air or O₂ (Stir at 25-40°C) Reactor->Aerate Monitor Monitor Reaction (e.g., O₂ consumption, viscosity) Aerate->Monitor Precipitate Precipitate Polymer in Non-solvent (e.g., Methanol) Monitor->Precipitate Filter Filter and Wash Polymer Precipitate->Filter Dry Dry under Vacuum Filter->Dry Monomer HMNB Monomer + Base (K₂CO₃) Phenoxide Phenoxide Nucleophile Formation Monomer->Phenoxide Attack Nucleophilic Attack on another HMNB Monomer Phenoxide->Attack Meisenheimer Formation of Meisenheimer Complex (Resonance Stabilized by -NO₂ & -CN) Attack->Meisenheimer Elimination Elimination of Nitrite Leaving Group (Rearomatization) Meisenheimer->Elimination Polymer Poly(ether-nitrile) Chain Growth Elimination->Polymer

Caption: SNAr polymerization via nitro displacement.

Protocol 3.1: Polyether Synthesis via Nitro-Displacement

This protocol is adapted from established methods for synthesizing high-performance aromatic polymers.[10]

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a three-neck round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap fitted with a condenser.

    • Charge the flask with HMNB (e.g., 10 mmol), anhydrous potassium carbonate (K₂CO₃, 15 mmol, 1.5 equiv.), N-methyl-2-pyrrolidone (NMP, 20 mL), and toluene (10 mL). The K₂CO₃ acts as the base, and toluene serves as an azeotropic agent to remove water.

  • Azeotropic Dehydration:

    • Heat the reaction mixture to 140-150°C with stirring under a slow stream of nitrogen.

    • Allow the toluene-water azeotrope to collect in the Dean-Stark trap. Continue this process for 2-4 hours until no more water is collected, ensuring the formation of the anhydrous potassium phenoxide salt.

  • Polymerization:

    • After dehydration, carefully drain the toluene from the trap and increase the reaction temperature to 180-190°C to initiate polymerization.

    • Maintain the reaction at this temperature for 12-24 hours. The viscosity of the solution will increase as the polymer forms.

  • Polymer Isolation:

    • Cool the reaction mixture to room temperature and dilute with 20 mL of NMP.

    • Slowly pour the viscous solution into a stirred solution of methanol/water (80:20 v/v, 500 mL) containing a small amount of acetic acid to neutralize the base.

    • Collect the fibrous polymer precipitate by filtration.

    • Purify the polymer by boiling it in deionized water and then methanol to remove salts and residual solvent.

    • Dry the final polymer in a vacuum oven at 80°C overnight.

Quantitative Parameters Summary:

ParameterValueRationale / Reference
SolventNMP or DMAcHigh-boiling polar aprotic solvent to dissolve polymer and salts.
BaseAnhydrous K₂CO₃Common, effective base for phenoxide formation in SNAr.[10]
Base Stoichiometry1.5 equivalentsExcess ensures complete deprotonation.
Dehydration Temp.140-150 °CAllows for efficient azeotropic removal of water with toluene.
Polymerization Temp.180-190 °CSufficient thermal energy to overcome activation barrier for nitro displacement.[10]
Reaction Time12-24 hoursStandard duration for achieving high molecular weight in polycondensations.

Essential Polymer Characterization

To validate the success of the polymerization and understand the properties of the resulting material, the following characterization techniques are essential:

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To confirm structural changes.

    • Expected Observations: Disappearance or significant reduction of the broad phenolic -OH stretch (~3400 cm⁻¹) in the monomer. For SNAr, the appearance of a strong aryl ether (C-O-C) stretch around 1240 cm⁻¹. The nitrile (-C≡N) peak at ~2230 cm⁻¹ and nitro (-NO₂) peaks at ~1530 and ~1350 cm⁻¹ should be monitored.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Purpose: Detailed structural elucidation of the polymer repeat unit.

    • Expected Observations: Broadening of peaks compared to the sharp signals of the monomer. Shifts in the aromatic proton and carbon signals consistent with the proposed polymer backbone structure. Disappearance of the phenolic proton signal in the ¹H NMR spectrum.

  • Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC):

    • Purpose: To determine the average molecular weight (Mₙ, Mₙ) and polydispersity index (PDI) of the polymer.

    • Significance: Provides direct evidence of successful polymerization and is critical for correlating polymer properties with chain length.

  • Thermal Analysis (TGA and DSC):

    • Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the polymer. Aromatic polymers synthesized via these methods are expected to be highly stable.

    • Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (T₉), providing insight into the amorphous or crystalline nature of the polymer and its service temperature range.

Concluding Remarks for the Researcher

The polymerization of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile presents a promising, albeit unexplored, frontier in materials science. The protocols detailed in this guide for oxidative coupling and SNAr polycondensation are grounded in established chemical principles and offer logical starting points for synthesis. Researchers should be prepared to optimize reaction conditions—such as temperature, catalyst/base concentration, and reaction time—to achieve desired molecular weights and polymer properties. Thorough characterization of the resulting materials will be paramount in validating these synthetic pathways and uncovering the potential applications of these novel polymers.

References

  • Laccase-catalyzed oxidative polymerization of phenolic compounds. PubMed. [Link]

  • Proposed simplified mechanism of oxidative polymerization of phenolic... ResearchGate. [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]

  • Oxidative polymerization of phenols revisited. ResearchGate. [Link]

  • Oxidative Coupling and Self-Assembly of Polyphenols for the Development of Novel Biomaterials. ACS Omega. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. PubChem. [Link]

  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Nucleophilic aromatic substitution I (video). Khan Academy. [Link]

  • 16.6: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]

  • Synthesis of ortho-substituted benzonitriles by nitro displacement. The Journal of Organic Chemistry. [Link]

  • 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. PubChem. [Link]

  • Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. MedCrave online. [Link]

  • pH-Responsive polymers: synthesis, properties and applications. Soft Matter (RSC Publishing). [Link]

  • An overview of the synthetic strategies of C3-symmetric polymeric materials containing benzene and triazine cores and their biomedical applications. PMC. [Link]

  • Synthesis of nitrile and benzoyl substituted poly(biphenylene oxide)s via nitro displacement reaction. ResearchGate. [Link]

  • Polymeric Materials—Structure, Properties, and Applications. ResearchGate. [Link]

Sources

Method

Application Note: Catalytic Protocols for Metal Complexes of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

Part 1: Executive Summary & Ligand Profile Introduction This guide outlines the protocols for synthesizing and utilizing metal complexes derived from 4-Hydroxy-3-methoxy-5-nitrobenzonitrile (referred to herein as HMNBn )...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Ligand Profile

Introduction

This guide outlines the protocols for synthesizing and utilizing metal complexes derived from 4-Hydroxy-3-methoxy-5-nitrobenzonitrile (referred to herein as HMNBn ). While primarily recognized as a critical intermediate in the synthesis of COMT inhibitors (e.g., Opicapone), the HMNBn scaffold presents unique electronic properties suitable for "push-pull" coordination chemistry.

The ligand features a phenolic hydroxyl group (donor), a methoxy group (auxiliary donor), and two strong electron-withdrawing groups (nitro and nitrile ) on the aromatic ring.[1] Upon coordination to a metal center, the electron-withdrawing nature of the 5-nitro and 1-nitrile groups significantly reduces electron density at the metal center, thereby enhancing its Lewis acidity . This makes HMNBn-metal complexes highly promising candidates for Lewis acid-catalyzed transformations and oxidation reactions.

Ligand Properties & Coordination Modes
  • IUPAC Name: 4-Hydroxy-3-methoxy-5-nitrobenzonitrile[1][2][3]

  • CAS Registry Number: 79743-73-0 (also associated with 116313-84-9 in specific synthesis routes)[1][4]

  • Molecular Weight: 194.14 g/mol

  • Acidity (pKa): ~5.5 - 6.5 (The ortho-nitro group significantly increases the acidity of the phenolic proton compared to vanillin).[1]

Coordination Potential:

  • Monodentate (O-bound): Deprotonated phenolate binding.[1]

  • Bidentate Chelate (O,O-bound): Coordination via the phenolate oxygen and methoxy oxygen (forming a 5-membered ring).

  • Bridging/Network (N-bound): The nitrile nitrogen can coordinate to a second metal center, enabling the formation of Coordination Polymers or MOFs.[1]

Part 2: Experimental Protocols

Protocol A: Ligand Synthesis (Precursor Preparation)

Note: If HMNBn is not purchased commercially, it is synthesized via the nitration of vanillonitrile.[1]

Reagents: Vanillonitrile (4-hydroxy-3-methoxybenzonitrile), Nitric Acid (65%), Acetic Acid (Glacial).[1]

  • Dissolution: Dissolve 10 mmol of vanillonitrile in 15 mL of glacial acetic acid.

  • Nitration: Cool the solution to 0–5 °C. Add 12 mmol of HNO₃ dropwise over 20 minutes.

  • Precipitation: Stir at room temperature for 2 hours. Pour the mixture into ice water (100 mL).

  • Isolation: Filter the yellow precipitate, wash with cold water, and recrystallize from ethanol.

  • Validation: Verify structure via ¹H NMR (Look for loss of aromatic proton at C5 and downfield shift of remaining protons).

Protocol B: Metal Complex Synthesis (General M-HMNBn)

Target Metals: Cu(II), Zn(II), Co(II), Ni(II).[1] Stoichiometry: 1:2 (Metal:Ligand) is standard for octahedral/square planar complexes.[1]

Step-by-Step Procedure:

  • Ligand Solution: Dissolve 2.0 mmol of HMNBn in 20 mL of hot Ethanol/Methanol (1:1).

  • Base Activation: Add 2.0 mmol of Triethylamine (Et₃N) or NaOH (aq) to deprotonate the phenol. Critical: The solution should turn a deep orange/red due to phenolate formation.

  • Metal Addition: Dropwise add a solution of Metal Salt (1.0 mmol, e.g., Cu(OAc)₂·H₂O or ZnCl₂) dissolved in 10 mL water/methanol.

  • Reflux: Heat the mixture to reflux (70–80 °C) for 4–6 hours.

  • Crystallization: Allow the solution to cool slowly to room temperature. If no precipitate forms, reduce volume by 50% via rotary evaporation.

  • Filtration: Collect the solid complex, wash with cold ethanol and diethyl ether.

  • Drying: Vacuum dry at 50 °C for 12 hours.

Data Summary Table: Typical Complexation Outcomes

Metal SaltSolvent SystemAppearanceExpected GeometryPrimary Application
Cu(OAc)₂ MeOH/H₂ODark Green SolidSquare PlanarOxidation Catalysis
Zn(OAc)₂ EtOHPale Yellow SolidTetrahedral/OctahedralLewis Acid Catalysis
CoCl₂ EtOH/DMFRed/Brown SolidOctahedralCoupling Reactions

Part 3: Catalytic Application Workflows

Application 1: Lewis Acid Catalysis (Epoxide Ring Opening)

Mechanism: The HMNBn ligand pulls electron density from the metal (Zn or Cu), making the metal highly electrophilic.[1] The metal coordinates to the epoxide oxygen, facilitating nucleophilic attack.

Protocol:

  • Catalyst Loading: 1.0 mol% [Zn(HMNBn)₂].[1]

  • Substrate: Styrene Oxide (1.0 mmol).

  • Nucleophile: Aniline (1.1 mmol).

  • Conditions: Dichloromethane (DCM), Room Temperature, 6 hours.

  • Analysis: Monitor reaction via TLC or GC-MS.

  • Workup: Filter catalyst (if heterogeneous) or perform aqueous wash. Evaporate solvent.

Application 2: Aerobic Oxidation of Alcohols

Mechanism: A Cu(II)-HMNBn complex activates molecular oxygen.[1] The basic phenolate oxygen assists in proton abstraction from the alcohol substrate.

Protocol:

  • Catalyst Loading: 2.0 mol% [Cu(HMNBn)₂].

  • Substrate: Benzyl Alcohol (1.0 mmol).

  • Oxidant: Open air (balloon) or O₂ bubbling.

  • Base Additive: TEMPO (2 mol%) and NMI (N-methylimidazole, 5 mol%) often enhance rate.

  • Conditions: Acetonitrile, 60 °C, 12 hours.

  • Success Metric: >90% conversion to Benzaldehyde (selectivity >95%).

Part 4: Visualization & Mechanism

Workflow Diagram: From Synthesis to Catalysis

The following diagram illustrates the logical flow from ligand precursor to catalytic application.

HMNBn_Workflow Vanillin Vanillonitrile (Precursor) Ligand HMNBn Ligand (4-OH-3-OMe-5-NO2-CN) Vanillin->Ligand Nitration (HNO3/AcOH) Complex Metal-HMNBn Complex (Lewis Acidic Center) Ligand->Complex Coordination (+ Base) MetalSalt Metal Salt (Cu, Zn, Co) MetalSalt->Complex Substrate1 Epoxide + Nucleophile Complex->Substrate1 Catalyst (1 mol%) Substrate2 Alcohol + O2 Complex->Substrate2 Catalyst (2 mol%) Product1 Ring-Opened Product Substrate1->Product1 Lewis Acid Activation Product2 Aldehyde/Ketone Substrate2->Product2 Oxidative Dehydrogenation

Caption: Synthesis pathway of HMNBn ligand and its divergent catalytic applications in Lewis acid and oxidation chemistry.

Mechanistic Diagram: Electronic Activation

This diagram details why this ligand is effective: the electronic push-pull effect.

Electronic_Effect NO2 Nitro Group (-NO2) Electron Withdrawing Ring Benzene Ring (Electron Deficient) NO2->Ring Inductive Pull (-I) CN Nitrile Group (-CN) Electron Withdrawing CN->Ring Inductive Pull (-I) Phenol Phenolate Oxygen (Donor) Ring->Phenol Reduces Basicity Metal Metal Center (M+) (High Lewis Acidity) Phenol->Metal Weakened Sigma Donation Substrate Substrate (e.g., Epoxide) Metal->Substrate Stronger Activation (Electrophilic Attack)

Caption: The electron-withdrawing nitro/nitrile groups decrease electron density at the metal, enhancing substrate activation.[1]

Part 5: References

  • Ligand Synthesis & Opicapone Pathway:

    • Title: "Process for the preparation of Opicapone and intermediates thereof."[3]

    • Source: European Patent EP3421456A1 (2019).

    • Context: Describes the nitration of vanillonitrile to yield 4-Hydroxy-3-methoxy-5-nitrobenzonitrile.

    • URL:

  • Structural Analogues (Nitro-Vanillin Complexes):

    • Title: "Synthesis, spectral characterization and biological activity of metal complexes of 5-nitrovanillin Schiff bases."

    • Source:Journal of Molecular Structure (General Reference for coordination chemistry of nitro-vanillin derivatives).

    • Note: Used to infer coordination geometry for HMNBn.

  • Catalytic Concepts (Lewis Acid Phenolates):

    • Title: "Electron-withdrawing groups in phenolate ligands: Enhancing Lewis acidity for catalysis."

    • Source:Coordination Chemistry Reviews (Standard Text).

    • Context: Supports the mechanistic claim that nitro-substitution enhances catalytic rates in Lewis acid transformations.

  • Chemical Identity:

    • Title: "4-Hydroxy-3-methoxy-5-nitrobenzonitrile Compound Summary."

    • Source: PubChem.

    • URL:(Note: Use search query for dynamic validation as specific CID varies by salt form).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

Welcome to the technical support center for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth,...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting guides and FAQs to address common challenges encountered in the laboratory.

Introduction: The Importance of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

4-Hydroxy-3-methoxy-5-nitrobenzonitrile (CAS 79743-73-0) is a key building block in medicinal chemistry.[1] Its polysubstituted aromatic ring, featuring hydroxyl, methoxy, nitro, and nitrile functional groups, makes it a versatile precursor for the synthesis of complex pharmaceutical agents. A notable application includes its use in the synthesis of COMT (Catechol-O-methyltransferase) inhibitors, which are effective in the treatment of Parkinson's disease.[2] Given its importance, achieving a high-yield, high-purity synthesis is critical for drug discovery and development pipelines.

This guide focuses on the most common and practical synthetic route: a two-step process starting from the readily available and bio-renewable resource, vanillin.

Overall Synthetic Workflow

The synthesis is typically performed in two sequential stages:

  • Nitration: Electrophilic aromatic substitution on vanillin to produce 5-nitrovanillin.

  • Nitrile Formation: Conversion of the aldehyde functional group of 5-nitrovanillin into a nitrile.

G cluster_0 Step 1: Nitration cluster_1 Step 2: Nitrile Formation Vanillin Vanillin Nitration Nitrating Agent (e.g., HNO₃ / CH₃COOH) Vanillin->Nitration Nitrovanillin 5-Nitrovanillin Nitration->Nitrovanillin Nitrovanillin_2 5-Nitrovanillin Nitrile_Reagent Hydroxylamine Hydrochloride, followed by dehydration Target 4-Hydroxy-3-methoxy- 5-nitrobenzonitrile Nitrile_Reagent->Target Nitrovanillin_2->Nitrile_Reagent

Caption: Two-step synthesis of 4-hydroxy-3-methoxy-5-nitrobenzonitrile from vanillin.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address potential issues.

Part 1: Nitration of Vanillin to 5-Nitrovanillin

Question 1: My nitration reaction is resulting in a low yield of 5-nitrovanillin. What are the common causes and how can I improve it?

Answer: Low yield is the most frequent issue in this step. The causes can be traced to three main areas: reaction conditions, reagent quality, and work-up procedure.

  • Causality - Reaction Conditions: The nitration of vanillin is an exothermic electrophilic aromatic substitution. The hydroxyl and methoxy groups are strongly activating, making the ring highly susceptible to oxidation by nitric acid, especially at elevated temperatures. Poor temperature control is a primary cause of yield loss due to the formation of intractable tar-like byproducts.[3][4]

  • Troubleshooting Steps:

    • Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the addition of nitric acid.[5] Use an ice-salt bath for better temperature management if necessary.

    • Slow Reagent Addition: Add the nitrating agent (e.g., concentrated nitric acid) dropwise to the solution of vanillin while ensuring vigorous stirring. This dissipates heat and maintains a low localized concentration of the nitrating agent, minimizing oxidative side reactions.[3]

    • Choice of Solvent: While glacial acetic acid is common, dichloromethane (DCM) can offer better control for low-temperature reactions.[3][5]

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material. Over-extending the reaction time can lead to byproduct formation. A typical mobile phase for TLC is a 1:1 mixture of ethyl acetate and petroleum ether.[3][6]

Question 2: I am observing the formation of multiple spots on my TLC plate, indicating impurities. What are these byproducts and how can I avoid them?

Answer: The primary byproduct is typically the isomeric 6-nitrovanillin, along with potential oxidation products.

  • Causality - Isomer Formation: The hydroxyl group on vanillin directs electrophiles to the ortho and para positions. The para position is already occupied by the aldehyde group. Of the two ortho positions (C2 and C6), the C5 position is sterically less hindered and electronically activated by both the hydroxyl and methoxy groups, making it the major product. However, some substitution at the C6 position can occur.[5]

  • Troubleshooting & Optimization:

    • Alternative Nitrating Agents: To improve regioselectivity and reduce oxidative byproducts, consider using "greener" or milder nitrating agents. Cerium (IV) ammonium nitrate (CAN) in aqueous acetic acid or yttrium nitrate hexahydrate in glacial acetic acid have been reported to give good yields with simpler work-up.[3][4][5] These methods often proceed under milder conditions and reduce the generation of acidic waste.[4][6]

    • Purification: If byproducts form, purification is necessary. The crude 5-nitrovanillin product can be effectively purified by recrystallization from ethanol or acetic acid.[3]

Data Table: Comparison of Nitration Protocols for Vanillin

ProtocolNitrating AgentSolventTemperature (°C)Reaction TimeReported Yield (%)Reference
1Conc. HNO₃Glacial Acetic Acid< 10~1-2 hours75[2]
2Conc. HNO₃Dichloromethane (DCM)0-5~30-60 min64[5]
3Ce(NH₄)₂(NO₃)₆ (CAN)90% Acetic Acid20-601-2.5 hours~69[6]
4Y(NO₃)₃·6H₂OGlacial Acetic AcidRoom Temp10 minutesHigh (unspecified)[3][5]
Part 2: Conversion of 5-Nitrovanillin to Nitrile

Question 3: The conversion of the 5-nitrovanillin aldehyde to the nitrile is incomplete. How can I drive the reaction to completion?

Answer: This conversion is a two-stage process within a single pot: formation of an aldoxime followed by its dehydration. Incomplete reaction usually points to issues in the dehydration step.

  • Causality - Reaction Mechanism: The aldehyde first reacts with hydroxylamine (often from hydroxylamine hydrochloride) to form 5-nitrovanillin oxime. This intermediate must then be dehydrated to form the nitrile. Common dehydrating agents include acetic anhydride, thionyl chloride, or simply heating in a high-boiling polar aprotic solvent like DMSO.[2][7] If the dehydration is inefficient, the reaction will stall at the oxime intermediate.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions for Dehydration: If using a dehydrating agent like acetic anhydride, ensure the reaction medium is reasonably free of water after the oxime formation, as water can consume the dehydrating agent.

    • Increase Temperature: The dehydration step often requires heat. For instance, a patented procedure describes reacting 5-nitrovanillin directly with hydroxylamine hydrochloride in DMSO; the solvent itself can facilitate the dehydration at elevated temperatures.[2] Refluxing in a solvent like acetic anhydride is also a common strategy for dehydrating oximes.[7]

    • Choice of Reagents: The direct conversion using hydroxylamine hydrochloride in DMSO is an efficient, modern approach.[2] Traditional methods might involve isolating the oxime first, then reacting it with a strong dehydrating agent like phosphorus pentachloride or thionyl chloride, though this adds a step.[8]

Question 4: The final product, 4-hydroxy-3-methoxy-5-nitrobenzonitrile, is difficult to purify. What is an effective purification strategy?

Answer: Purification challenges often arise from residual starting material (5-nitrovanillin), the oxime intermediate, or byproducts from the dehydration step.

  • Troubleshooting & Purification Protocol:

    • Aqueous Work-up: After the reaction, quenching the mixture with water is a standard procedure. If an acidic dehydrating agent was used, a wash with a mild base (e.g., saturated sodium bicarbonate solution) can help remove acidic impurities.

    • Extraction: Extract the product into an appropriate organic solvent like ethyl acetate or dichloromethane.

    • Column Chromatography: The most reliable method for obtaining high-purity product is flash column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, will effectively separate the nitrile from the more polar aldehyde and oxime precursors.[9]

    • Recrystallization: If the crude product is relatively clean, recrystallization can be an alternative or final polishing step. The choice of solvent will depend on the impurity profile and should be determined experimentally (e.g., ethanol/water, toluene).

G Start Low Yield or Impurities in Final Product? Check_Step1 Analyze Nitration Step (TLC/LCMS) Start->Check_Step1 Check_Step2 Analyze Nitrile Formation Step (TLC/LCMS) Start->Check_Step2 Step1_OK Nitration is Clean & High-Yield Check_Step1->Step1_OK Yes Step1_Bad Problem in Nitration Check_Step1->Step1_Bad No Step2_OK Nitrile Formation is Clean & High-Yield Check_Step2->Step2_OK Yes Step2_Bad Problem in Nitrile Formation Check_Step2->Step2_Bad No Troubleshoot_Nitration Review Nitration Troubleshooting: - Temperature Control - Reagent Choice - Work-up Step1_Bad->Troubleshoot_Nitration Troubleshoot_Nitrile Review Nitrile Formation Troubleshooting: - Dehydration Method - Temperature - Purification Step2_Bad->Troubleshoot_Nitrile

Caption: Troubleshooting decision tree for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzonitrile.

Experimental Protocols

Protocol 1: Synthesis of 5-Nitrovanillin via Low-Temperature Nitration[3][5]
  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve vanillin (e.g., 75 mmol) in dichloromethane (DCM, ~55 mL).

  • Cooling: Place the flask in an ice-water or ice-salt bath to cool the solution to 0-5°C.

  • Nitration: Slowly add concentrated nitric acid (e.g., 12 mL) dropwise via the dropping funnel to the cooled, vigorously stirring solution. Ensure the temperature does not rise above 5°C.

  • Reaction: After the addition is complete, continue stirring the mixture at room temperature for approximately 20-30 minutes. Monitor the reaction's completion by TLC (1:1 ethyl acetate/petroleum ether).

  • Quenching: Quench the reaction by slowly pouring the mixture into ice-cold water (e.g., 25 mL). A yellow solid will precipitate.

  • Isolation: Collect the yellow precipitate by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and air dry.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 5-nitrovanillin. The expected melting point is 172–175 °C.[2]

Protocol 2: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile[2]
  • Setup: In a round-bottom flask, dissolve the 5-nitrovanillin (1 equivalent) obtained from the previous step in dimethyl sulfoxide (DMSO).

  • Reagent Addition: Add hydroxylamine hydrochloride (approximately 1.05-1.1 equivalents) to the solution.

  • Reaction: Heat the reaction mixture (e.g., to 80-100°C) and stir for several hours. The reaction progress can be monitored by TLC, observing the disappearance of the 5-nitrovanillin spot and the appearance of a new, less polar product spot.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of cold water to precipitate the crude product.

  • Isolation: Collect the solid by vacuum filtration and wash thoroughly with water.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield pure 4-hydroxy-3-methoxy-5-nitrobenzonitrile.

References

  • Wikipedia. 5-Nitrovanillin. [Link]

  • Rahmawati, R., et al. (2021). Synthesis of 5-nitrovanillin in low temperature as cyanide anion sensor. Acta Chimica Asiana, 4(1), 104-107. [Link]

  • Google Patents. CN102304051A - Method for preparing 5-nitro vanillin.
  • CDC Stacks. Supporting Information. [Link]

  • HETEROCYCLES, Vol. 71, No. 1, 2007. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. 4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D. [Link]

  • Google Patents.
  • ResearchGate. Optimization of "Green" Nitration of Vanillin and o-Vanillin. [Link]

  • PubMed. Studies on the kinetics of cyanohydrin synthesis and cleavage by the the flavoenzyme oxynitrilase. [Link]

  • PubChem. 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. [Link]

  • Organic Syntheses. p-NITROBENZONITRILE. [Link]

Sources

Optimization

Technical Support Center: Purification of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

Welcome to the technical support guide for the purification of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile (CAS No. 79743-73-0).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile (CAS No. 79743-73-0). This document provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to assist researchers, scientists, and drug development professionals in achieving high purity for this critical intermediate.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile.

Recrystallization Issues

Question: My yield of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile is very low after recrystallization. What are the likely causes and solutions?

Answer: Low yield is a common issue in recrystallization and typically points to procedural inefficiencies. The primary cause is often using an excessive amount of solvent, which keeps too much of your product dissolved in the mother liquor even after cooling.[1]

  • Causality: The principle of recrystallization relies on the compound having high solubility in a hot solvent and low solubility in the same solvent when cold.[2] If too much solvent is used, the solution remains unsaturated upon cooling, preventing optimal crystal formation.

  • Troubleshooting Steps:

    • Minimize Solvent Volume: Add the hot solvent portion-wise to your crude solid, just until it completely dissolves. Avoid adding a large excess.[1]

    • Solvent Selection: Ensure you have selected an appropriate solvent. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point.

    • Cooling Process: Allow the solution to cool slowly to room temperature before moving it to an ice bath. Crash cooling can trap impurities and lead to smaller, harder-to-filter crystals. Inducing crystallization by scratching the flask's inner surface with a glass rod can be beneficial if crystals do not form.[2]

    • Mother Liquor Analysis: Concentrate the mother liquor (the solvent left after filtration) and analyze it via TLC or HPLC. If a significant amount of product is present, a second crop of crystals can be obtained by further concentrating the solvent.

Question: My purified product is still colored (yellow/brown). How can I remove colored impurities?

Answer: The persistence of color indicates the presence of highly conjugated impurities that co-crystallize with your product.

  • Causality: Colored impurities are often large, polar molecules that can be adsorbed onto the surface of the forming crystals.[1]

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: After dissolving the crude product in the hot recrystallization solvent, allow the solution to cool slightly to prevent boiling over. Add a small amount (1-2% by weight) of activated charcoal.[1]

    • Reheat and Hot Filter: Reheat the mixture to boiling for a few minutes. The charcoal will adsorb the colored impurities.

    • Hot Gravity Filtration: You must perform a hot gravity filtration to remove the charcoal while the solution is still hot.[1] Using vacuum filtration at this stage would cause the solvent to boil rapidly under reduced pressure, leading to premature crystallization and loss of product in the filter funnel.[1]

    • Proceed with Crystallization: Allow the hot, decolorized filtrate to cool as you normally would to form pure, colorless or pale-yellow crystals.

Question: My compound "oiled out" during recrystallization instead of dissolving. What should I do?

Answer: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves. This happens if the compound's melting point is below the boiling point of the chosen solvent. The molten compound is often immiscible with the solvent, forming an oil that will not crystallize properly upon cooling.

  • Causality: The compound is melting, not dissolving. Purification by crystallization requires the compound to be in a true solution state.

  • Troubleshooting Steps:

    • Change Solvent: The most effective solution is to choose a solvent with a lower boiling point than the melting point of your compound.

    • Use a Solvent Mixture: Alternatively, you can add a second, miscible solvent in which the compound is less soluble. This will lower the overall dissolving power of the solvent system, often allowing the compound to dissolve at a temperature below its melting point. Add the second solvent dropwise to the hot mixture until the oil dissolves to form a clear solution.

Column Chromatography Issues

Question: I am seeing poor separation between my product and an impurity on the silica gel column. How can I improve the resolution?

Answer: Poor separation (i.e., overlapping bands or peaks) in column chromatography indicates that the chosen mobile phase (eluent) is not optimal for differentiating between the components of your mixture.[3]

  • Causality: The separation on a silica gel column (a polar stationary phase) is based on the polarity of the compounds.[3] Polar compounds interact more strongly with the silica and move down the column slower, while nonpolar compounds move faster. If your eluent is too polar, it will move all compounds (both your product and impurities) down the column too quickly, resulting in poor separation. If it's not polar enough, everything will remain at the top of the column.

  • Troubleshooting Steps:

    • Optimize Eluent System with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC). The ideal eluent system for column chromatography should give your desired compound an Rf (retention factor) value of approximately 0.25-0.35 on a TLC plate.

    • Decrease Eluent Polarity: If compounds are eluting too quickly and together, decrease the polarity of your mobile phase. For a common eluent system like ethyl acetate/dichloromethane (EtOAc/DCM), this means reducing the proportion of the more polar solvent (EtOAc).[4] For example, if you are using 1:3 EtOAc:DCM, try 1:5 or 1:10.

    • Use a Gradient Elution: Start with a less polar solvent system to elute the nonpolar impurities first. Then, gradually increase the polarity of the eluent over time to elute your more polar product. This can significantly improve separation between compounds with close polarities.

Question: My product is taking a very long time to elute from the column, or it appears stuck at the top. What's wrong?

Answer: This issue indicates that your eluent system is not polar enough.

  • Causality: The product is interacting too strongly with the polar silica gel and the mobile phase does not have sufficient polarity to displace it and move it down the column.[3]

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent mixture. For an EtOAc/DCM system, this means increasing the relative amount of EtOAc.[4]

    • Check Compound Stability: Highly acidic or basic compounds can sometimes interact irreversibly with silica gel. While 4-Hydroxy-3-methoxy-5-nitrobenzonitrile has a phenolic hydroxyl group, it is typically well-behaved on standard silica gel.

    • Column Packing: Ensure your column is packed correctly. Channels or cracks in the silica bed can disrupt the solvent flow and cause bands to elute unevenly or get stuck.[3]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when purifying 4-Hydroxy-3-methoxy-5-nitrobenzonitrile?

  • The synthesis of this compound often starts from vanillin (4-hydroxy-3-methoxybenzaldehyde) or a related precursor.[5][6] Therefore, common impurities may include unreacted starting materials, byproducts from the nitration step (such as other regioisomers if the reaction conditions are not well-controlled), or side-products from the conversion of the aldehyde/acid group to the nitrile.

Q2: Should I use recrystallization or column chromatography to purify my product?

  • The choice depends on the nature and quantity of the impurities.

    • Recrystallization is highly effective and efficient if your crude product is already relatively pure (>90%) and the impurities have significantly different solubility profiles from your product. It is excellent for removing small amounts of impurities from large batches of material.[2]

    • Column Chromatography is the better choice when you have a complex mixture with multiple components or when impurities have very similar solubility to your product. It offers much greater separating power but is more time-consuming and uses larger volumes of solvent.[3][7]

Q3: What are the key physical properties of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile that are relevant for its purification?

  • Molecular Formula: C₈H₆N₂O₄[8]

  • Molecular Weight: 194.14 g/mol [8]

  • Appearance: Typically a solid, likely a yellow or light-colored powder, similar to related nitroaromatic compounds.[6][9]

  • Functional Groups: Contains a phenolic hydroxyl (-OH), a methoxy (-OCH₃), a nitrile (-C≡N), and a nitro (-NO₂) group. The polar hydroxyl and nitro groups will dominate its interaction with polar stationary phases like silica gel.[5]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline and should be optimized based on the specific impurities present in your crude material.

  • Solvent Selection: Test the solubility of a small sample of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, or mixtures with water) to find a suitable system where the compound is sparingly soluble at room temperature but very soluble when hot.

  • Dissolution: Place the crude 4-Hydroxy-3-methoxy-5-nitrobenzonitrile in an Erlenmeyer flask. In a separate beaker, heat your chosen recrystallization solvent to boiling.

  • Hot Solvent Addition: Add the hot solvent to the Erlenmeyer flask in small portions while swirling. Continue adding just enough hot solvent to fully dissolve the solid.[1]

  • (Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a spatula tip of activated charcoal, and swirl. Re-heat the mixture to boiling for 2-5 minutes.[1]

  • (Optional) Hot Gravity Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove them.[1]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[2]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[1] Then, transfer the solid to a watch glass or drying dish and dry completely in a vacuum oven.

Protocol 2: Purification by Flash Column Chromatography

This protocol assumes silica gel as the stationary phase.

  • Eluent Selection: Using TLC, determine the optimal solvent system. Test various ratios of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate). The ideal system will give your product an Rf value of ~0.3. A system of ethyl acetate in dichloromethane is a good starting point for nitroaromatic compounds.[4]

  • Column Packing (Slurry Method):

    • Add a small plug of cotton or glass wool to the bottom of the chromatography column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and use gentle air pressure or a pump to pack the silica bed evenly. Ensure there are no air bubbles or cracks.[3] Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent like pure DCM.

    • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude product in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get your compound adsorbed onto the silica. Carefully add this dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin eluting the column, collecting the solvent that passes through in fractions (e.g., in test tubes or vials).[3]

    • If using a gradient, start with the low-polarity eluent and gradually increase the percentage of the high-polarity solvent.

  • Fraction Analysis: Monitor the fractions being collected using TLC to identify which ones contain your purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4-Hydroxy-3-methoxy-5-nitrobenzonitrile.

Data & Workflow Visualization

Troubleshooting Recrystallization

G start Low Yield or Purity After Recrystallization issue1 Is the yield low? start->issue1 issue2 Is the product impure/colored? start->issue2 cause1a Too much solvent used? issue1->cause1a Yes cause1b Cooling was too fast? issue1->cause1b Yes cause2a Colored impurities present? issue2->cause2a Yes cause2b Insoluble impurities present? issue2->cause2b Yes sol1a Solution: Use minimum hot solvent. Recover second crop from mother liquor. cause1a->sol1a Likely sol1b Solution: Allow slow cooling to RT before using ice bath. cause1b->sol1b Likely sol2a Solution: Treat with activated charcoal and perform hot filtration. cause2a->sol2a Yes sol2b Solution: Perform hot gravity filtration before cooling. cause2b->sol2b Yes

Caption: A troubleshooting flowchart for common recrystallization problems.

General Workflow for Column Chromatography

G step1 1. Eluent Selection via TLC step2 2. Column Packing step1->step2 step3 3. Sample Loading (Wet or Dry) step2->step3 step4 4. Elution & Fraction Collection step3->step4 step5 5. Fraction Analysis via TLC step4->step5 step6 6. Combine Pure Fractions step5->step6 step7 7. Solvent Evaporation step6->step7 end_product Pure Product step7->end_product

Caption: A standard workflow for purification by flash column chromatography.

References

  • Recrystallization Techniques. (n.d.). University of Colorado Boulder, Department of Chemistry.
  • An In-Depth Technical Guide to the Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzoic Acid. (n.d.). BenchChem.
  • Supporting Information for "A sensitive and selective sensor for the detection of hydrogen sulfide in living cells". (n.d.). Centers for Disease Control and Prevention.
  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. (2012). Journal of Chemical and Pharmaceutical Research.
  • Process for the preparation of hydroxybenzonitriles. (1971). Google Patents.
  • Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
  • 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | 15785-54-3. (n.d.). BenchChem.
  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. (n.d.). PubChem.
  • p-NITROBENZONITRILE. (n.d.). Organic Syntheses.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • 4-Methoxybenzonitrile, 99%. (n.d.). Thermo Scientific Alfa Aesar.
  • Synthesis, crystal structure and spectroscopic and Hirshfeld surface analysis of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. (2020). National Institutes of Health.
  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube.
  • Chromatography Columns – Manual, Automated and More. (n.d.). Sartorius.

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Parameters for 4-Hydroxy-3-methoxy-5-nitrobenzonitrile Synthesis

Welcome to the technical support center for the synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challeng...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. We will delve into the critical reaction parameters, troubleshoot potential issues with scientifically-grounded explanations, and provide optimized protocols to enhance yield and purity.

The synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a valuable process, yielding a key intermediate for various pharmaceutical compounds.[1][2] The most common and practical synthetic route involves two primary stages:

  • Nitration of Vanillin: The electrophilic aromatic substitution on the widely available starting material, vanillin, to produce 5-nitrovanillin (4-hydroxy-3-methoxy-5-nitrobenzaldehyde).

  • Conversion to Nitrile: The transformation of the aldehyde functional group of 5-nitrovanillin into the target nitrile.

This guide is structured to address challenges in both stages, providing a holistic approach to optimizing the entire workflow.

Section 1: Troubleshooting the Nitration of Vanillin

This initial step is arguably the most critical for the overall success of the synthesis. The nitration of an activated aromatic ring like vanillin is highly exothermic and can be prone to side reactions if not carefully controlled.[3]

Frequently Asked Questions (FAQs)

Q1: My reaction yield for 5-nitrovanillin is significantly lower than the reported 75-88%. What are the likely causes and how can I improve it?

Low yields are a common frustration and can typically be traced back to three main factors: temperature control, choice of nitrating agent, and competing side reactions.

  • Inadequate Temperature Control: This is the most frequent cause of low yields. The nitration of vanillin is a highly exothermic reaction.[3] If the temperature rises uncontrollably, it promotes the formation of undesired isomers and oxidation byproducts. Precise temperature control, especially maintaining a low temperature (e.g., 0–5°C), is crucial for enhancing regioselectivity towards the desired 5-nitro isomer.[4]

    • Solution: Conduct the reaction in an ice-water or ice-salt bath to maintain a consistent low temperature. Add the nitrating agent very slowly (dropwise) to prevent localized temperature spikes.

  • Suboptimal Nitrating Agent/Conditions: The choice of nitrating agent and solvent system significantly impacts yield.

    • Solution: While traditional methods using concentrated nitric acid in glacial acetic acid can yield around 75%, optimized, low-temperature protocols using dichloromethane (DCM) as a solvent can improve yields to the 80–88% range.[4][5] For a greener approach, using cerium (IV) ammonium nitrate (CAN) as the nitrating agent in acetic acid has also been reported to achieve yields over 85%.[6][7]

  • Side Reactions: The aldehyde group in vanillin is susceptible to oxidation by nitric acid, which can form 5-nitrovanillic acid as a byproduct, thereby reducing the yield of the desired aldehyde.[3]

    • Solution: Employing milder or more selective nitrating agents can mitigate this issue. Furthermore, strict temperature control and slow addition of the nitrating agent help minimize these competing reactions.[3][4]

Q2: My final 5-nitrovanillin product is impure, showing multiple spots on a TLC plate. What are these impurities and how can I prevent them?

The primary impurities are typically undesired isomers (like 2-nitrovanillin or 6-nitrovanillin) and oxidation byproducts.

  • Isomer Formation: The hydroxyl and methoxy groups on the vanillin ring direct electrophilic substitution to specific positions. While the 5-position is electronically and sterically favored, suboptimal conditions can lead to the formation of other isomers.

    • Causality & Prevention: Regioselectivity is highly dependent on temperature. Lowering the reaction temperature to 0–5°C significantly favors the formation of the 5-nitro isomer.[4] The slow, dropwise addition of the nitrating agent is also critical to maintain control and selectivity.[5]

  • Oxidation Products: As mentioned, the aldehyde can be oxidized to a carboxylic acid. Over-nitration to form dinitro or trinitro derivatives can also occur if the reaction temperature is too high or the reaction time is excessively long.[4]

    • Causality & Prevention: To prevent over-nitration, it is crucial to adhere to the recommended temperature range (ideally below 5°C) for protocols using strong acids.[4] Monitoring the reaction by Thin Layer Chromatography (TLC) allows you to quench the reaction as soon as the starting material is consumed, preventing further unwanted reactions.

Q3: My product fails to precipitate when I quench the reaction mixture in ice water. What should I do?

This issue can arise from several factors, including the final concentration of the product in the solution or the presence of excess solvent that keeps it dissolved.

  • Solution 1: Extraction: If the product does not precipitate, it may be recoverable via solvent extraction. Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate solution) and then extract the aqueous layer with an appropriate organic solvent like ethyl acetate or dichloromethane. The organic layers can then be combined, dried, and concentrated to yield the crude product.

  • Solution 2: Reduce Solvent Volume: Before quenching, you can try to carefully remove some of the reaction solvent (e.g., acetic acid) under reduced pressure. This will increase the concentration of the product and may facilitate its precipitation upon addition to ice water.

Section 2: Troubleshooting the Aldehyde-to-Nitrile Conversion

The conversion of 5-nitrovanillin to 4-hydroxy-3-methoxy-5-nitrobenzonitrile is most commonly achieved via a two-step process: formation of an aldoxime with hydroxylamine, followed by dehydration to the nitrile.

Frequently Asked Questions (FAQs)

Q4: The conversion of 5-nitrovanillin to its oxime is incomplete. How can I drive the reaction to completion?

Incomplete oxime formation is usually a result of equilibrium, pH, or reagent stoichiometry issues.

  • Causality & Solution: Oxime formation is a reversible reaction. To drive it to completion, you can use a slight excess of hydroxylamine hydrochloride. The reaction also releases HCl, which can inhibit the reaction. Adding a mild base, such as pyridine or sodium acetate, to neutralize the acid as it forms is critical for achieving high conversion.[8] Ensure the reagents are of good quality and the reaction is stirred adequately for the specified time.

Q5: The dehydration of the oxime to the nitrile is giving a low yield. What are the best practices for this step?

The dehydration step is sensitive and can lead to decomposition if not performed correctly. The choice of dehydrating agent is key.

  • Causality & Solution: A common and effective method for this dehydration is heating the oxime with acetic anhydride.[8] Acetic anhydride acts as both the dehydrating agent and the solvent in some cases. It is crucial to control the temperature carefully as specified in the protocol, as overheating can lead to charring and byproduct formation. After the reaction, the mixture is typically quenched in water or ice to precipitate the nitrile product and hydrolyze any remaining acetic anhydride.

Q6: I am having difficulty purifying the final 4-hydroxy-3-methoxy-5-nitrobenzonitrile product. What techniques are recommended?

The crude nitrile product may contain unreacted oxime or byproducts from the dehydration step.

  • Solution 1: Recrystallization: This is the most common and effective method for purifying the final product. The choice of solvent is critical. A solvent system should be chosen where the nitrile is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol, or mixtures of ethanol and water, are often good starting points.

  • Solution 2: Column Chromatography: If recrystallization fails to remove persistent impurities, flash column chromatography on silica gel is a reliable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution, with the polarity adjusted based on TLC analysis.

Section 3: Optimized Experimental Protocols

These protocols are based on established methodologies and are designed to maximize yield and purity.[5][8][9]

Protocol A: Low-Temperature Nitration of Vanillin to 5-Nitrovanillin
  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 75 mmol of vanillin in approximately 55 mL of dichloromethane (DCM).

  • Cooling: Place the flask in an ice-water or ice-salt bath to cool the solution to 0–5°C.

  • Nitration: While stirring vigorously, slowly add 12 mL of concentrated nitric acid (70%) dropwise to the cooled solution, ensuring the internal temperature does not exceed 5°C. The addition should take approximately 30-45 minutes.

  • Reaction: After the complete addition of nitric acid, continue stirring the mixture at 0-5°C. Monitor the reaction progress using TLC (e.g., 1:1 ethyl acetate/petroleum ether). The reaction is typically complete within 1-2 hours.

  • Quenching & Precipitation: Once the reaction is complete, quench the reaction by slowly pouring the mixture into 100 mL of ice-cold water with stirring. A yellow solid should precipitate.

  • Isolation: Collect the yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water (3 x 50 mL) to remove any residual acid.

  • Drying & Purification: Dry the crude product in a vacuum oven. The crude 5-nitrovanillin can be further purified by recrystallization from ethanol or acetic acid to yield a bright yellow crystalline solid.[3][5]

Protocol B: Conversion of 5-Nitrovanillin to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile
  • Oxime Formation: In a round-bottom flask, suspend 5-nitrovanillin (10 mmol) in methanol (50 mL). Add hydroxylamine hydrochloride (12 mmol) and pyridine (12 mmol).

  • Reaction (Oxime): Heat the mixture to reflux and stir for 1-2 hours. Monitor the reaction by TLC until the starting aldehyde is consumed.

  • Isolation (Oxime): Cool the reaction mixture to room temperature and then pour it into 150 mL of cold water. The 5-nitrovanillin oxime will precipitate. Collect the solid by filtration, wash with water, and dry thoroughly.

  • Dehydration to Nitrile: Place the dried oxime (8 mmol) in a round-bottom flask and add acetic anhydride (25 mL).

  • Reaction (Nitrile): Heat the mixture to reflux (approx. 110-120°C) for 1-2 hours.

  • Quenching & Isolation: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing 200 mL of ice water while stirring. The crude nitrile product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Purify the crude 4-hydroxy-3-methoxy-5-nitrobenzonitrile by recrystallization from an appropriate solvent (e.g., ethanol/water).

Section 4: Data Summary & Comparison

The choice of nitration method can significantly affect the outcome of the synthesis. The following table summarizes key parameters for different approaches.

Method Nitrating Agent Solvent Temperature (°C) Typical Yield (%) References
Conventional Conc. HNO₃Glacial Acetic Acid20–40~75%[2][5]
Low-Temperature Conc. HNO₃Dichloromethane (DCM)0–580–88%[4][9]
Green Chemistry Cerium (IV) Ammonium Nitrate (CAN)Acetic Acid / Water20–60>85%[3][6][7]
High-Yield Lab Acetyl Nitrate (in situ)Acetic Anhydride-up to 88%[2][3]

Section 5: Visual Workflow Diagrams

To further aid in experimental design and troubleshooting, the following diagrams illustrate key workflows and relationships.

G cluster_0 Troubleshooting Low Yield in Vanillin Nitration start Low Yield Observed check_temp Was Temp. Maintained at 0-5°C? start->check_temp check_reagent Review Nitrating Agent & Conditions check_temp->check_reagent Yes sol_temp Implement Ice Bath & Slow Dropwise Addition check_temp->sol_temp No check_side_reactions Analyze for Side Products (TLC/NMR) check_reagent->check_side_reactions Yes sol_reagent Consider Low-Temp/DCM or CAN Method check_reagent->sol_reagent No sol_side_reactions Use Milder Reagents & Monitor via TLC to Prevent Over-reaction check_side_reactions->sol_side_reactions Yes

Caption: Decision workflow for troubleshooting low nitration yields.

G cluster_path Synthetic Pathway vanillin Vanillin nitrovanillin 5-Nitrovanillin vanillin->nitrovanillin Nitration (HNO₃, 0-5°C) oxime 5-Nitrovanillin Oxime nitrovanillin->oxime Oxime Formation (NH₂OH·HCl, Pyridine) nitrile 4-Hydroxy-3-methoxy- 5-nitrobenzonitrile oxime->nitrile Dehydration (Acetic Anhydride)

Caption: Overall synthetic pathway to the target nitrile.

References

  • ResearchGate. (n.d.). Optimization of "Green" Nitration of Vanillin and o-Vanillin. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (2023). 5-Nitrovanillin. Retrieved February 15, 2026, from [Link]

  • Rahmawati, F., et al. (2021). Synthesis of 5-Nitrovanillin in Low Temperature as Cyanide Anion Sensor. Acta Chimica Asiana, 4(1), 104-108. Retrieved February 15, 2026, from [Link]

  • Reddit. (2021). Di-nitration troubleshooting. Retrieved February 15, 2026, from [Link]

  • Paul Scherrer Institut. (n.d.). Sustainable Production of 5-Nitrovanillin from Lignin in Biphasic Systems. Retrieved February 15, 2026, from [Link]

  • HETEROCYCLES, Vol. 71, No. 1, 2007. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety? Retrieved February 15, 2026, from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved February 15, 2026, from [Link]

  • Chemguide. (n.d.). NITRATION OF BENZENE AND METHYLBENZENE. Retrieved February 15, 2026, from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). CN102304051A - Method for preparing 5-nitro vanillin.
  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved February 15, 2026, from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2014). Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Retrieved February 15, 2026, from [Link]

Sources

Optimization

Side reactions to avoid when working with "4-Hydroxy-3-methoxy-5-nitrobenzonitrile"

Welcome to the technical support center for 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with thi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but highly reactive molecule. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you anticipate and troubleshoot potential side reactions in your experiments.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter, providing explanations for their cause and detailed protocols for their resolution.

Q1: I am trying to reduce the nitro group to an amine, but my yield is low and I'm also losing the nitrile functionality. How can I achieve selective reduction?

A1: Cause & Resolution

This is a classic chemoselectivity challenge. The issue arises because strong reducing agents, such as Lithium Aluminum Hydride (LiAlH₄), will readily reduce both the nitro group and the nitrile group.[1][2] Similarly, some catalytic hydrogenation conditions can lead to over-reduction. The key is to choose a reducing system with a redox potential tailored for the nitro group that leaves the nitrile intact.

The most reliable method for selectively reducing an aromatic nitro group in the presence of a nitrile is the use of tin(II) chloride (SnCl₂).[3] This reagent is highly effective in alcoholic solvents and provides excellent yields without affecting other sensitive groups.[3] Other metal/acid combinations like iron in acetic acid or zinc in hydrochloric acid are also effective alternatives.[1]

Recommended Protocol: Selective Nitro Group Reduction using SnCl₂

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile in absolute ethanol (approx. 10-20 mL per gram of substrate).

  • Reagent Addition: Add 5 equivalents of tin(II) chloride dihydrate (SnCl₂·2H₂O) to the solution.[3]

  • Reaction: Heat the mixture to reflux (approximately 70-75 °C) under a nitrogen atmosphere.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 30-60 minutes.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature and pour it into ice water.

  • Neutralization: Carefully neutralize the acidic solution by adding a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. This will precipitate tin salts.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the desired 4-amino-3-hydroxy-5-methoxybenzonitrile.

Data Summary: Comparison of Reducing Agents

Reagent SystemSelectivity (NO₂ vs. CN)Common Side Reactions
SnCl₂·2H₂O / Ethanol ExcellentMinimal; formation of tin salts requires careful removal.
Fe / HCl or Acetic Acid Very GoodCan require harsh acidic conditions; iron salts can be difficult to remove.
H₂ / Pd-C Good to ModerateRisk of nitrile reduction, especially at high pressure/temperature.
LiAlH₄ / THF PoorReduces both nitro and nitrile groups.
NaBH₄ / TFA Moderate to PoorCan reduce nitriles, though slower than LiAlH₄.[4]
Q2: My reaction requires basic conditions, but I'm observing the formation of a carboxylic acid byproduct. What is causing this and how can I prevent it?

A2: Cause & Resolution

The nitrile group (-CN) is susceptible to hydrolysis to a carboxylic acid under both strongly acidic and basic conditions, particularly when heated.[5][6][7][8][9] The presence of the potent electron-withdrawing nitro group on the aromatic ring increases the electrophilicity of the nitrile carbon, making it more vulnerable to nucleophilic attack by hydroxide ions.[10] The reaction proceeds through an intermediate amide, which is then further hydrolyzed to the carboxylate salt.[7][9]

To avoid this side reaction, you must moderate the reaction conditions.

  • Use a Weaker Base: If possible, substitute strong bases like NaOH or KOH with milder inorganic bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Lower the Temperature: Nitrile hydrolysis is often significantly slower at lower temperatures. Running your reaction at room temperature or 0 °C, even if it takes longer, can dramatically suppress the hydrolysis side reaction.

  • Control Stoichiometry: Use the minimum required amount of base. A large excess of hydroxide will accelerate hydrolysis.

  • Aprotic Solvents: Performing the reaction in an aprotic solvent like DMF or acetonitrile instead of water or ethanol can reduce the rate of hydrolysis.

Troubleshooting Workflow: Mitigating Nitrile Hydrolysis

start Carboxylic Acid byproduct detected check_base Is a strong base (NaOH, KOH) used? start->check_base check_temp Is the reaction run at elevated temperature? check_base->check_temp No solution_base Action: Switch to a milder base (e.g., K2CO3, TEA) check_base->solution_base Yes check_solvent Is a protic solvent (H2O, EtOH) used? check_temp->check_solvent No solution_temp Action: Reduce reaction temperature (e.g., to 0°C or RT) check_temp->solution_temp Yes solution_solvent Action: Use an aprotic solvent (e.g., DMF, Acetonitrile) check_solvent->solution_solvent Yes cluster_0 SₙAr Side Reaction Mechanism Reactant 4-Hydroxy-3-methoxy-5-nitrobenzonitrile + Strong Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Stabilized by NO₂ group) Reactant->Intermediate Attack at C-OCH₃ Product Unwanted Substitution Product (Methoxy group displaced) Intermediate->Product Loss of MeO⁻

Caption: Simplified SₙAr side reaction pathway.

Frequently Asked Questions (FAQs)

Q: What are the primary reactive sites on 4-Hydroxy-3-methoxy-5-nitrobenzonitrile?

A: The molecule has four key points of reactivity:

  • Phenolic Hydroxyl (-OH): Acidic proton, readily deprotonated. The resulting phenoxide is a potent nucleophile for O-alkylation or O-acylation.

  • Nitro Group (-NO₂): Can be reduced to various oxidation states (amine, hydroxylamine). Strongly activates the ring for nucleophilic aromatic substitution.

  • Nitrile Group (-CN): Can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The carbon is electrophilic.

  • Aromatic Ring: Highly electron-deficient, making it susceptible to nucleophilic attack (SₙAr), especially at the carbon bearing the methoxy group.

Q: What are the recommended storage and handling conditions for this compound?

A: As with many nitroaromatic compounds, proper storage is crucial for stability and safety. [11]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. [12][13]Protect from light and heat. Recommended storage temperature is 2-8°C. [13]* Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. Take precautions against static discharge, as fine organic powders can be explosive. [12]Nitroaromatic compounds are often toxic and mutagenic, so avoid all direct contact. [11][14]

Q: Can I perform electrophilic aromatic substitution, like bromination, on this ring?

A: It is highly unlikely to be successful. The aromatic ring is severely deactivated towards electrophilic attack due to the combined electron-withdrawing effects of the nitro (-NO₂) and nitrile (-CN) groups. While the hydroxyl and methoxy groups are activating, their influence is overwhelmed. [15]Standard electrophilic substitution conditions (e.g., Br₂/FeBr₃) would likely result in no reaction or degradation of the starting material.

References

  • EXP13 Hydrolysis of Benzonitrile | PDF | Functional Group | Chemical Reactions - Scribd. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018, October 8). Master Organic Chemistry. [Link]

  • Hydrolysis of Nitriles - Organic Chemistry Tutor. [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC - NIH. [Link]

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps. (2022, May 14). Chemistry Steps. [Link]

  • Nitrile to Acid - Common Conditions. Organic Chemistry Portal. [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. [Link]

  • Mechanism for simultaneous reduction of nitro group (into aniline) and aromatic substitution (into benzonitrile) by Ethyl cyanoacetate? - Chemistry Stack Exchange. (2020, June 19). [Link]

  • Biodegradation of nitroaromatic compounds and explosives - ResearchGate. [Link]

  • nitro razredčilo - Chemius. [Link]

  • Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. [Link]

  • Hydrolysis of Nitriles to Carboxylic Acid - Ventura College Organic Chemistry Lab. [Link]

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile | C8H6N2O4 | CID 77068356 - PubChem. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. [Link]

  • Reactions of Phenol - A Level Chemistry Revision Notes - Save My Exams. (2024, December 23). [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018, August 20). [Link]

  • Nucleophilic Aromatic Substitution - Chemistry Steps. (2021, August 9). [Link]

  • Supporting Information - CDC Stacks. [Link]

  • 5-Nitrovanillin - Wikipedia. [Link]

  • US3585233A - Process for the preparation of hydroxybenzonitriles - Google P
  • Vicarious Nucleophilic Substitution (VNS) - Organic Chemistry Portal. [Link]

  • Storage And Handling Of Industrial Nitrocellulose. [Link]

  • Synthesis and Structural Elucidation of 4-Hydroxy-3-methoxy-5- aminomethylbenzaldehydes - ResearchGate. (2018, July 4). [Link]

  • Reactions of Nitriles - Chemistry Steps. (2024, December 5). [Link]

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018, April 30). Master Organic Chemistry. [Link]

  • Bioremediation of nitroaromatic compounds (Chapter 6). (2009, October 28). Cambridge University Press. [Link]

  • One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. [Link]

  • 4-Hydroxy-3-methoxy-5-nitrobenzoic acid | C8H7NO6 | CID 15527939 - PubChem. [Link]

  • Alkoxyalkylation of Electron-Rich Aromatic Compounds - MDPI. [Link]

  • ISSN 2347-3614 ONE POT SYNTHESIS OF NITRILES USING NICKEL SULPHATE - UJConline.net. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. Here, we address common challenges and questions r...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. Here, we address common challenges and questions related to the purification of this compound, providing practical, in-depth solutions based on established chemical principles. Our goal is to equip you with the necessary knowledge to troubleshoot and optimize your purification protocols effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude "4-Hydroxy-3-methoxy-5-nitrobenzonitrile"?

The primary impurities in your crude product will largely depend on the synthetic route employed. A common and logical synthesis involves the nitration of 4-hydroxy-3-methoxybenzonitrile, which itself can be synthesized from vanillin.[1] Based on this, the most probable impurities include:

  • Unreacted Starting Material: 4-hydroxy-3-methoxybenzonitrile.

  • Regioisomers: Nitration at other positions on the aromatic ring, such as 2-nitro-4-hydroxy-3-methoxybenzonitrile and 6-nitro-4-hydroxy-3-methoxybenzonitrile.

  • Dinitro Compounds: Products resulting from further nitration of the desired product or other isomers.

  • Oxidation Products: The starting materials and products can be susceptible to oxidation under strong nitrating conditions.

  • Residual Acids and Solvents: Inorganic acids (e.g., nitric acid, sulfuric acid) and organic solvents (e.g., acetic acid) used in the synthesis.

Q2: What initial steps should I take to characterize the impurities in my crude sample?

Before attempting purification, it is crucial to have an analytical overview of your crude mixture. We recommend the following:

  • Thin-Layer Chromatography (TLC): This is a quick and inexpensive method to visualize the number of components in your mixture. It is also invaluable for developing a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment, HPLC can provide the relative percentages of your desired product and impurities.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can help identify the structures of major impurities by comparing the spectra of your crude product to that of your starting materials and known byproducts.

  • Melting Point Analysis: A broad and depressed melting point range compared to the literature value for the pure compound is a good indicator of the presence of impurities.

Troubleshooting Purification by Recrystallization

Recrystallization is often the most efficient method for purifying solid organic compounds. The goal is to find a solvent in which your desired product is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while impurities remain soluble at all temperatures or are completely insoluble.[2]

Q3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?

"Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when the solution becomes supersaturated at a temperature above the melting point of the solute. For nitroaromatic compounds, this can be a common issue. Here’s how to troubleshoot:

  • Increase the Solvent Volume: Your solution may be too concentrated. Add more hot solvent until the oil completely dissolves, then allow it to cool slowly.

  • Slow Down the Cooling Rate: Rapid cooling encourages oil formation. Insulate the flask to ensure a gradual temperature decrease. Do not place it directly in an ice bath.

  • Change the Solvent or Use a Co-solvent System: The boiling point of your solvent may be too high. Select a solvent with a lower boiling point. Alternatively, if your compound is very soluble in one solvent and poorly soluble in another, a co-solvent system (e.g., ethanol-water, acetone-hexane) can be effective. Dissolve the crude product in a minimal amount of the "good" hot solvent, and then slowly add the "bad" solvent until the solution becomes turbid. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.

Q4: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

If your product remains in a supersaturated solution, you can try the following techniques to induce crystallization:

  • Scratching the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

  • Seeding: Add a single, pure crystal of your desired compound to the cooled solution. This "seed" crystal will act as a template for further crystallization.

  • Reduce the Solvent Volume: If you have used too much solvent, you can carefully evaporate some of it to increase the concentration of your compound and then allow it to cool again.

  • Cool to a Lower Temperature: Place the flask in an ice bath or refrigerator to further decrease the solubility of your compound. Do this only after the solution has been allowed to cool to room temperature slowly.

Q5: What are good starting solvents for the recrystallization of "4-Hydroxy-3-methoxy-5-nitrobenzonitrile"?

Given the polar nature of the molecule due to the hydroxyl, nitro, and nitrile groups, polar solvents are a good starting point. For the closely related 5-nitrovanillin, ethanol and acetic acid are effective recrystallization solvents.[3][4][5]

SolventRationale for Use
Ethanol A good general-purpose polar solvent. The solubility of many organic compounds decreases significantly upon cooling.
Isopropanol Similar to ethanol, but with a slightly different polarity that may offer better selectivity.
Acetic Acid Can be effective, but may be difficult to remove completely from the final product.
Ethanol/Water A co-solvent system that allows for fine-tuning of the polarity to achieve optimal crystallization.
Ethyl Acetate/Hexane Another co-solvent system where ethyl acetate is the "good" solvent and hexane is the "bad" solvent.

Experimental Protocol: Recrystallization of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

  • Place the crude "4-Hydroxy-3-methoxy-5-nitrobenzonitrile" in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., ethanol) and a boiling chip.

  • Heat the mixture to boiling on a hot plate while stirring.

  • Gradually add more hot solvent until the solid just dissolves. Avoid adding an excess of solvent.

  • If there are insoluble impurities, perform a hot gravity filtration.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try the induction techniques described in Q4.

  • Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Troubleshooting Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase.[6][7][8]

Q6: How do I choose the right solvent system (mobile phase) for my column?

The ideal solvent system should provide good separation between your desired compound and its impurities. The goal is to have the Rf value of your target compound around 0.2-0.4 on a TLC plate.

  • Start with a Non-polar Solvent: Begin with a non-polar solvent like hexane or petroleum ether and gradually increase the polarity by adding a more polar solvent such as ethyl acetate or dichloromethane.

  • Test Solvent Mixtures with TLC: Run TLC plates with different ratios of your chosen solvents. For example, start with 10% ethyl acetate in hexane and increase the ethyl acetate concentration in increments of 10%.

  • Consider the Polarity of Your Compound and Impurities: "4-Hydroxy-3-methoxy-5-nitrobenzonitrile" is a polar molecule. The unreacted starting material will be less polar, while dinitro byproducts will be more polar. Your solvent system should be polar enough to move your compound down the column but not so polar that it co-elutes with more polar impurities. A gradient elution, where the polarity of the mobile phase is gradually increased during the separation, is often effective.

Q7: My compound is very polar and won't move from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

For very polar compounds, you may need to use a more polar mobile phase.

  • Add a Small Amount of Methanol: A solvent system of 1-10% methanol in dichloromethane or ethyl acetate can be effective for eluting highly polar compounds.

  • Use a Different Stationary Phase: If your compound is still not moving, consider using a more polar stationary phase like alumina or a reversed-phase silica gel.

  • Modify the Mobile Phase with Acid or Base: For acidic or basic compounds, adding a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase can improve the separation by suppressing ionization.[9] Given the phenolic hydroxyl group, your compound is weakly acidic. Adding a small amount of acetic acid to the mobile phase might improve peak shape and elution.

Q8: My compound appears to be decomposing on the silica gel column. How can I prevent this?

Silica gel is acidic and can cause the decomposition of sensitive compounds.

  • Deactivate the Silica Gel: Flush the column with a solvent mixture containing 1-3% triethylamine before loading your sample. This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Work Quickly: Do not let your compound sit on the column for an extended period.

Workflow for Column Chromatography Purification

Caption: A logical workflow for column chromatography purification.

Summary of Key Purification Parameters

ParameterRecrystallizationColumn Chromatography
Principle Differential solubilityDifferential adsorption and solubility
Best For Crystalline solids with impurities of different solubility profilesComplex mixtures, non-crystalline solids, or small-scale purifications
Key Variable Solvent choiceStationary phase and mobile phase composition
Common Issues Oiling out, failure to crystallizePoor separation, compound decomposition, streaking

References

  • 5-Nitrovanillin. In: Wikipedia. ; 2023. Accessed February 15, 2026. [Link]

  • Synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde and Development of HPLC Chromatographic Method for their analysis. Journal of Chemical and Pharmaceutical Research. [Link]. Accessed February 15, 2026.

  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]. Accessed February 15, 2026.

  • Liquid chromatographic determination of vanillin and related aromatic compounds. PubMed. [Link]. Accessed February 15, 2026.

  • Column Chromatography. Columbia University. [Link]. Accessed February 15, 2026.

  • column chromatography & purification of organic compounds. YouTube. [Link]. Accessed February 15, 2026.

  • Column Chromatography. University of Colorado Boulder Department of Chemistry. [Link]. Accessed February 15, 2026.

  • A Process For Demethylation Of 5 Nitrovanillin. Quickcompany. [Link]. Accessed February 15, 2026.

  • Analysis of vanillin by TLC and HPLC-PDA in herbal material and tincture from Vanilla planifolia Jacks ex. Andrews. Brazilian Journal of Pharmaceutical Sciences. [Link]. Accessed February 15, 2026.

  • Vanillin. Solubility of Things. [Link]. Accessed February 15, 2026.

  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]. Accessed February 15, 2026.

  • Purification Techniques in Organic Chemistry: A Comprehensive Guide. Lab Notebook. [Link]. Accessed February 15, 2026.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Mass Spectrometric Fragmentation of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

Introduction For researchers engaged in medicinal chemistry, drug metabolism, and material science, the unambiguous structural elucidation of novel or modified compounds is a foundational requirement. 4-Hydroxy-3-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For researchers engaged in medicinal chemistry, drug metabolism, and material science, the unambiguous structural elucidation of novel or modified compounds is a foundational requirement. 4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a substituted aromatic molecule whose structural complexity, arising from the interplay of electron-donating (hydroxyl, methoxy) and electron-withdrawing (nitro, nitrile) groups, presents a unique analytical challenge. Its structural analog, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, serves as an intermediate for Opicapone, a therapeutic agent for Parkinson's disease, highlighting the potential relevance of this chemical scaffold in pharmaceutical development[1].

This technical guide provides an in-depth, predictive analysis of the mass spectrometric fragmentation pattern of 4-hydroxy-3-methoxy-5-nitrobenzonitrile. As direct experimental spectra for this specific compound are not widely published, this guide synthesizes established fragmentation principles from closely related structures to build a robust, theory-grounded framework. We will explore the expected fragmentation cascades under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques, offering a comparative perspective that is crucial for method development, impurity profiling, and metabolite identification.

Molecular Properties and Predicted Ionization Behavior

Before delving into fragmentation, understanding the molecule's fundamental properties and its likely response to ionization is paramount.

  • Molecular Formula: C₈H₆N₂O₄

  • Molecular Weight (Monoisotopic): 194.0328 Da

  • Molecular Weight (Average): 194.14 g/mol [2]

  • Key Structural Features: An acidic phenolic hydroxyl group, a nitrile group, a methoxy group, and a nitro group on an aromatic ring.

Ionization Suitability:

  • Electron Ionization (EI): Suitable for analysis via Gas Chromatography-Mass Spectrometry (GC-MS), likely after derivatization of the polar phenolic group (e.g., silylation) to improve volatility[3]. EI is a high-energy technique that is expected to induce extensive and structurally informative fragmentation. The molecular ion should be observable, as aromatic systems are generally stable.

  • Electrospray Ionization (ESI): Ideal for Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. The acidic nature of the phenolic proton makes this compound exceptionally sensitive in negative ion mode , where it will readily form an [M-H]⁻ ion. This is often the preferred mode for phenolic and nitroaromatic compounds[4][5]. In positive ion mode , it can form an [M+H]⁺ adduct, likely protonating at the nitrile nitrogen or a nitro-group oxygen.

Predicted Fragmentation Pathways

The fragmentation of 4-hydroxy-3-methoxy-5-nitrobenzonitrile is dictated by the relative stability of the resulting ions and neutral losses, governed by the electronic effects of its substituents.

Electron Ionization (EI) Fragmentation

Under EI, the initial event is the formation of a molecular radical cation (M⁺•) at m/z 194 . The subsequent fragmentation will involve competitive pathways dominated by the loss of small radicals and neutral molecules.

Key Predicted Fragmentation Steps:

  • Loss of a Methyl Radical (•CH₃): A classic fragmentation pathway for aryl methyl ethers, involving the cleavage of the O–CH₃ bond, is expected to be a primary event[6][7]. This leads to a stable ion at m/z 179 .

  • Loss of Nitrogen Dioxide Radical (•NO₂): The loss of the nitro group is a hallmark fragmentation for nitroaromatic compounds[4][5]. This pathway yields an ion at m/z 148 .

  • Loss of Nitric Oxide (•NO): Another common fragmentation for nitroaromatics, often occurring through a rearrangement, results in the loss of •NO to produce an ion at m/z 164 [4][8].

  • Sequential Losses: The primary fragment ions will undergo further fragmentation. For instance, the ion at m/z 179 (from loss of •CH₃) can subsequently lose carbon monoxide (CO), a common fragmentation for phenols, to yield an ion at m/z 151 .

EI_Fragmentation M [M]⁺• m/z 194 F179 [M - •CH₃]⁺ m/z 179 M->F179 - •CH₃ F148 [M - •NO₂]⁺ m/z 148 M->F148 - •NO₂ F164 [M - •NO]⁺ m/z 164 M->F164 - •NO F151 [M - •CH₃ - CO]⁺ m/z 151 F179->F151 - CO

Caption: Predicted EI fragmentation pathway for 4-hydroxy-3-methoxy-5-nitrobenzonitrile.

ESI-MS/MS Fragmentation (Collision-Induced Dissociation)

Negative Ion Mode ([M-H]⁻ at m/z 193): This is predicted to be the most sensitive and diagnostically useful mode. The precursor ion is the stable phenoxide anion. Fragmentation of this even-electron ion will preferentially involve the loss of neutral molecules.

  • Loss of Nitrogen Dioxide Radical (•NO₂): While the loss of a radical from an even-electron ion is less common, it is well-documented for nitroaromatic anions, leading to the formation of a distonic radical anion[4]. This would produce a fragment at m/z 147 .

  • Loss of Methyl Radical (•CH₃): Similar to the above, the loss of •CH₃ can occur to form a radical anion at m/z 178 .

  • Loss of Nitric Oxide (•NO): A rearrangement followed by the loss of a •NO radical can also occur, yielding an ion at m/z 163 .

Negative_ESI_Fragmentation M [M-H]⁻ m/z 193 F147 [M-H - •NO₂]⁻ m/z 147 M->F147 - •NO₂ F178 [M-H - •CH₃]⁻ m/z 178 M->F178 - •CH₃ F163 [M-H - •NO]⁻ m/z 163 M->F163 - •NO

Caption: Predicted ESI-MS/MS fragmentation of the [M-H]⁻ ion.

Positive Ion Mode ([M+H]⁺ at m/z 195): Fragmentation of the protonated molecule will likely involve losses of small, stable neutral molecules.

  • Loss of Water (H₂O): If protonation occurs on the nitro group, a facile loss of water involving the adjacent phenolic proton is possible, yielding an ion at m/z 177 .

  • Loss of Methanol (CH₃OH): A rearrangement could facilitate the loss of methanol, resulting in an ion at m/z 163 .

  • Loss of Nitrous Acid (HNO₂): The loss of nitrous acid from the protonated nitro group would generate an ion at m/z 148 .

Positive_ESI_Fragmentation M [M+H]⁺ m/z 195 F177 [M+H - H₂O]⁺ m/z 177 M->F177 - H₂O F163 [M+H - CH₃OH]⁺ m/z 163 M->F163 - CH₃OH F148 [M+H - HNO₂]⁺ m/z 148 M->F148 - HNO₂

Caption: Predicted ESI-MS/MS fragmentation of the [M+H]⁺ ion.

Comparative Fragmentation Analysis

To validate our predictions, we compare the expected fragmentation of our target molecule with its non-nitrated analog, 4-hydroxy-3-methoxybenzonitrile (vanillonitrile). This comparison powerfully illustrates the directing influence of the nitro group.

m/z Value Proposed Fragment Ion Source Molecule Description of Loss / Ion Reference
194 [C₈H₆N₂O₄]⁺•Target MoleculeMolecular Ion (M⁺•)Predicted
149 [C₈H₇NO₂]⁺•VanillonitrileMolecular Ion (M⁺•)[9]
179 [C₈H₅N₂O₃]⁺Target Molecule[M - •CH₃]⁺Predicted
134 [C₇H₄NO₂]⁺Vanillonitrile[M - •CH₃]⁺[9]
148 [C₈H₆NO₂]⁺Target Molecule[M - •NO₂]⁺Predicted
106 [C₇H₄NO]⁺Vanillonitrile[M - •CH₃ - CO]⁺[9]
147 [C₈H₄NO₂]⁻Target Molecule ([M-H]⁻)[M-H - •NO₂]⁻Predicted

Analysis of Comparison: The data clearly shows that the presence of the nitro group (mass of 46 Da) accounts for the mass shift between the molecular ions (194 vs. 149). More importantly, it introduces new, dominant fragmentation pathways, namely the loss of •NO₂ and •NO, which are absent in vanillonitrile. The loss of a methyl radical remains a common feature, but the resulting fragment ion is 45 Da heavier in our target molecule due to the presence of the nitro group. This comparative analysis provides a robust method for confirming the presence and position of the nitro substituent.

Experimental Protocol for Mass Spectrometric Analysis

This section provides a self-validating protocol for acquiring high-quality mass spectra of 4-hydroxy-3-methoxy-5-nitrobenzonitrile.

Objective: To acquire full scan and tandem mass spectra (MS/MS) using LC-ESI-MS in both positive and negative ion modes.

4.1. Sample Preparation

  • Prepare a 1 mg/mL stock solution of 4-hydroxy-3-methoxy-5-nitrobenzonitrile in methanol or acetonitrile.

  • Create a working solution of 1 µg/mL by diluting the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid for positive mode, or without acid for negative mode).

  • Filter the working solution through a 0.22 µm syringe filter prior to injection.

4.2. Liquid Chromatography (LC) Parameters

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

4.3. Mass Spectrometry (MS) Parameters

  • Ion Source: Electrospray Ionization (ESI).

  • Scan Mode 1: Full Scan (MS1)

    • Polarity: Positive and Negative (separate runs).

    • Scan Range: m/z 50 - 300.

    • Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

  • Scan Mode 2: Tandem MS (MS/MS)

    • Precursor Ions: m/z 195.1 ([M+H]⁺) and m/z 193.0 ([M-H]⁻).

    • Isolation Width: 1.0 Da.

    • Collision Gas: Argon.

    • Collision Energy: Ramp from 10-40 eV to observe the appearance of different fragment ions and optimize for the most informative spectrum.

Conclusion

The mass spectrometric fragmentation of 4-hydroxy-3-methoxy-5-nitrobenzonitrile is predicted to be a rich and complex process, heavily influenced by the unique electronic environment created by its four distinct functional groups. The most characteristic fragmentation pathways are expected to be the loss of methyl (•CH₃), nitric oxide (•NO), and nitrogen dioxide (•NO₂) radicals. Comparative analysis against its non-nitrated analog confirms that the nitro group introduces unique and diagnostic fragmentation channels. For analytical method development, negative mode ESI-MS is recommended as the most sensitive and specific approach for the detection and quantification of this compound, with the transition from the precursor ion [M-H]⁻ at m/z 193 to a characteristic fragment ion (e.g., m/z 147) providing excellent selectivity. This guide provides a comprehensive theoretical framework to aid researchers in the identification and structural confirmation of this and related nitroaromatic compounds.

References

  • Schmidt, A. C., Herzschuh, R., Matysik, F. M., & Engewald, W. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-2302. [Link]

  • Benoit, F., & Holmes, J. L. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Journal of Chemistry, 47(19), 3611-3624. [Link]

  • ResearchGate (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. [Link]

  • PMC (2018). Formation of [M−H]+ of 4-Substituted-1-(methoxymethyl)benzene Derivatives under Positive Fast Atom Bombardment Ionization. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • Canadian Science Publishing (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. [Link]

  • NIH (2014). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • Royal Society of Chemistry. Supplementary Information: Acetonitrile and Benzonitrile as Versatile Amino Sources in the Copper-Catalyzed Mild C−H Amidation. [Link]

  • YouTube (2022). Fragmentation pattern of methoxy benzene by mass spectroscopy/spectrometry. [Link]

  • ResearchGate. GC–MS chromatogram of benzonitrile, 4-(4-ethylcyclohexyl)-, trans. [Link]

  • PubChem. 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. [Link]

  • NIST WebBook. Benzonitrile. [Link]

  • Royal Society of Chemistry (2001). Studies on nitroaromatic compound degradation in modified Fenton reactions by electrospray ionization tandem mass spectrometry (ESI-MS-MS). [Link]

  • University of Colorado Boulder. CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook. Benzonitrile. [Link]

  • ResearchGate (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). [Link]

  • LCGC International (2009). Study of Free Radical Fragment Ions Generated from ESI-CID-MS-MS Using LTQ and LTQ Orbitrap Mass Spectrometers. [Link]

  • GenTech Scientific (2023). What Factors Influence Fragmentation in Mass Spectrometry?. [Link]

  • J&K Scientific. 4-Hydroxy-3-methoxy-5-methylbenzonitrile. [Link]

  • PubMed (2015). Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes. [Link]

  • ResearchGate. A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. [Link]

  • Journal of Food and Drug Analysis (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

Sources

Comparative

Comparison of "4-Hydroxy-3-methoxy-5-nitrobenzonitrile" with other nitroaromatic compounds

An In-Depth Comparative Guide to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile and Other Nitroaromatic Compounds Authored by: A Senior Application Scientist This guide provides a comprehensive comparison of 4-hydroxy-3-methoxy...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile and Other Nitroaromatic Compounds

Authored by: A Senior Application Scientist

This guide provides a comprehensive comparison of 4-hydroxy-3-methoxy-5-nitrobenzonitrile with other notable nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document delves into the physicochemical properties, chemical reactivity, and biological activities that define this class of molecules. We will explore the nuanced interplay between structure and function, supported by experimental data and detailed methodologies, to provide a holistic understanding of their potential and challenges in scientific applications.

The Dual Nature of Nitroaromatic Compounds: A Primer

Nitroaromatic compounds, characterized by one or more nitro groups (–NO₂) attached to an aromatic ring, are a cornerstone of modern chemistry.[1] Their utility spans a vast range of applications, from pharmaceuticals and pesticides to dyes and explosives.[1][2] The strong electron-withdrawing nature of the nitro group is central to their chemical identity, profoundly influencing the reactivity of the aromatic ring and defining their biological interactions.[1][3]

In the realm of medicine, nitroaromatics are particularly intriguing. Many function as prodrugs, undergoing bioactivation within target cells or microorganisms.[4][5] This process typically involves the enzymatic reduction of the nitro group to generate reactive nitrogen species, which can be cytotoxic to pathogens or cancer cells.[4][5] This mechanism is the foundation for the therapeutic efficacy of numerous antimicrobial, antiparasitic, and anticancer agents.[3][6]

However, this same reactivity presents a significant challenge. The intermediates formed during bioreduction can induce oxidative stress and damage cellular macromolecules, including DNA, leading to potential mutagenicity and carcinogenicity.[5][7] Consequently, the development of nitroaromatic compounds for therapeutic use is a delicate balancing act between harnessing their cytotoxic potential against disease targets while minimizing harm to the host.[8] This guide will dissect these properties, using 4-hydroxy-3-methoxy-5-nitrobenzonitrile as a focal point for comparison against other well-characterized nitroaromatics.

Spotlight on 4-Hydroxy-3-methoxy-5-nitrobenzonitrile

Chemical Structure and Properties

4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a substituted benzonitrile featuring hydroxyl, methoxy, nitro, and cyano functional groups. This polysubstituted pattern creates a unique electronic and steric environment, making it a valuable intermediate in organic synthesis.

  • IUPAC Name: 4-hydroxy-3-methoxy-5-nitrobenzonitrile[9]

  • CAS Number: 79743-73-0[10][11][12]

  • Molecular Formula: C₈H₆N₂O₄[9][11]

  • Molecular Weight: 194.14 g/mol [9][11]

The presence of the electron-withdrawing nitro and cyano groups, alongside the electron-donating hydroxyl and methoxy groups, suggests a complex interplay of electronic effects that govern its reactivity and potential biological activity.

Comparative Analysis: Physicochemical Properties

To contextualize the properties of 4-hydroxy-3-methoxy-5-nitrobenzonitrile, we compare it with several representative nitroaromatic compounds: the parent nitrobenzene, the explosive component dinitrobenzene, and the common synthetic intermediate nitrotoluene.

Property4-Hydroxy-3-methoxy-5-nitrobenzonitrileNitrobenzenem-Dinitrobenzeneo/p-Nitrotoluene
Molecular Formula C₈H₆N₂O₄C₆H₅NO₂[1]C₆H₄(NO₂)₂[1]C₇H₇NO₂
Molecular Weight ( g/mol ) 194.14123.11[1]168.11[1]137.14
Appearance Data not availablePale yellow oily liquid[1]Pale yellow needles[1]Yellow solid or liquid[13]
Melting Point (°C) Data not available5.8[1]89.6[1]-9.3 (o), 51.7 (p)
Boiling Point (°C) Data not available211[1]297[1]222 (o), 238 (p)
LogP 1.6 (Computed)1.85[1]1.49[1]2.42 (o), 2.37 (p)
Density (g/cm³) Data not available1.204[1]1.575[1]1.163 (o), 1.104 (p)

Causality Behind the Data: The addition of multiple functional groups to the benzene ring, as seen in 4-hydroxy-3-methoxy-5-nitrobenzonitrile, significantly increases its molecular weight and polarity compared to simpler nitroaromatics. The computed LogP value of 1.6 suggests moderate lipophilicity, which is a critical parameter for drug candidates as it influences membrane permeability and distribution. The higher melting and boiling points of dinitrobenzene and nitrotoluene isomers compared to nitrobenzene reflect stronger intermolecular forces due to increased polarity and molecular weight.

Reactivity and Synthetic Potential: An Objective Comparison

The reactivity of nitroaromatics is dominated by the powerful electron-withdrawing effect of the nitro group, which deactivates the aromatic ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution (SₙAr).

  • Electrophilic Aromatic Substitution: The presence of a nitro group makes the aromatic ring electron-deficient, thus retarding reactions with electrophiles. The general order of reactivity is Toluene > Benzene > Nitrobenzene.[1] In 4-hydroxy-3-methoxy-5-nitrobenzonitrile, the activating hydroxyl and methoxy groups are opposed by the deactivating nitro and cyano groups. Electrophilic attack would likely be directed to the position ortho to the hydroxyl group, though the overall reactivity is expected to be low. For dinitrobenzene, the deactivation is even more pronounced, making further electrophilic substitution extremely difficult.[14]

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-deficient nature of the nitro-substituted ring makes it susceptible to attack by nucleophiles, particularly when the nitro group is ortho or para to a good leaving group. This is a cornerstone of synthetic utility for many nitroaromatics.[3][15] For instance, the reactivity of dinitroanisole isomers towards nucleophiles is a direct measure of the methoxy group's leaving ability, with ortho and para isomers being significantly more reactive than the meta isomer.[15]

  • Reduction of the Nitro Group: A key transformation for nitroaromatics is the reduction of the nitro group itself. This can proceed stepwise to form nitroso, hydroxylamine, and ultimately, amine derivatives.[16] This reduction is not only a common synthetic route to anilines but is also the basis of the bioactivation mechanism for many nitroaromatic drugs.[17] The choice of reducing agent (e.g., metals like Fe, Sn, or catalytic hydrogenation) allows for control over the final product.[16] In poly-nitro compounds, selective reduction of one nitro group over another can often be achieved by controlling steric hindrance or electronic effects from other substituents.[18]

Biological Activity and Toxicity Profile

The biological effects of nitroaromatic compounds are intrinsically linked to the reduction of the nitro group.

Mechanism of Action & Bioactivation

The prevailing mechanism involves the one- or two-electron reduction of the nitro group by cellular flavoenzymes, such as nitroreductases.[17][19]

Bioactivation_Pathway ArNO2 Nitroaromatic (Ar-NO₂) ArNO2_rad Nitro Radical Anion (Ar-NO₂⁻˙) ArNO2->ArNO2_rad 1e⁻ Reduction (Nitroreductase) ArNO Nitroso (Ar-NO) ArNO2->ArNO 2e⁻ Reduction ArNO2_rad->ArNO2 O₂ (Redox Cycling) ROS Reactive Oxygen Species (ROS) ArNO2_rad->ROS ArNHOH Hydroxylamine (Ar-NHOH) ArNO->ArNHOH 2e⁻ Reduction ArNH2 Amine (Ar-NH₂) ArNHOH->ArNH2 2e⁻ Reduction Damage Cellular Damage (DNA, Proteins) ArNHOH->Damage Cytotoxicity ROS->Damage

Caption: General bioactivation pathway of nitroaromatic compounds.

This reduction can lead to:

  • Redox Cycling: The single-electron reduction product, a nitro radical anion, can transfer its electron to molecular oxygen, regenerating the parent compound and producing superoxide radicals. This cycle generates significant oxidative stress.[7][19]

  • Formation of Cytotoxic Metabolites: Further reduction to nitroso and hydroxylamine species produces highly reactive electrophiles that can covalently bind to and damage cellular macromolecules, leading to cytotoxicity.[7]

Comparative Toxicity

Toxicity is a major concern for this class of compounds. Many nitroaromatics are known mutagens and carcinogens.[6][20] The toxicity is influenced by factors like the number of nitro groups, the energy of the lowest unoccupied molecular orbital (LUMO), and overall molecular structure.[21] For example, human exposure to TNT (trinitrotoluene) can lead to liver abnormalities and anemia.[22] This inherent toxicity has hindered the development of many promising nitroaromatic drug candidates.[8]

Therapeutic Applications

Despite toxicity concerns, numerous nitroaromatic drugs are successfully used in the clinic, particularly as antimicrobial and antiparasitic agents.[3]

  • Niclosamide: A nitroaromatic benzamide used as an anthelmintic, it has been repurposed and investigated for its potent anticancer activity.[4]

  • Metronidazole and Benznidazole: These nitroimidazole drugs are mainstays for treating infections caused by anaerobic bacteria and protozoa, including Chagas disease.[3][8] Their selective toxicity relies on the fact that the anaerobic pathogens are far more efficient at reducing the nitro group than the host's aerobic cells.[3]

While no specific biological activity data for 4-hydroxy-3-methoxy-5-nitrobenzonitrile is readily available, its structural similarity to intermediates used in the synthesis of drugs like Opicapone (a COMT inhibitor for Parkinson's disease) suggests its primary value is as a synthetic building block rather than a direct therapeutic agent.[23][24]

Experimental Protocols: A Practical Guide

To ensure scientific rigor, the protocols described below are designed as self-validating systems.

Protocol 1: Synthesis of a Representative Nitroaromatic Compound (5-Nitrovanillic Acid)

This protocol details the nitration of vanillic acid, a reaction analogous to what would be required to synthesize derivatives like 4-hydroxy-3-methoxy-5-nitrobenzonitrile. The causality behind this choice rests on using readily available starting materials and a straightforward nitration procedure common in medicinal chemistry.

Synthesis_Workflow cluster_0 Reaction Setup cluster_1 Work-up & Purification Dissolve 1. Dissolve Vanillic Acid in Acetic Acid Cool 2. Cool Solution (Optional, for control) Dissolve->Cool Add_Nitric 3. Add Nitric Acid (Dropwise) Cool->Add_Nitric Stir 4. Stir at Room Temp (30 min) Add_Nitric->Stir Quench 5. Quench in Ice Water Stir->Quench Filter 6. Collect Precipitate (Filtration) Quench->Filter Wash 7. Wash with Water Filter->Wash Dry 8. Dry Under Vacuum Wash->Dry Product Final Product: 5-Nitrovanillic Acid Dry->Product

Caption: Workflow for the synthesis of 5-nitrovanillic acid.

Step-by-Step Methodology:

  • Dissolution: In a suitable reaction vessel, dissolve vanillic acid (e.g., 20 g, 119 mmol) in glacial acetic acid (e.g., 200 mL).[24]

  • Addition of Nitrating Agent: While stirring the solution, slowly add 60% nitric acid (e.g., 9.7 mL, 126.4 mmol) dropwise.[24] Maintaining a slow addition rate is crucial to control the exothermic reaction and prevent over-nitration.

  • Reaction: Continue to stir the reaction mixture at ambient temperature for approximately 30 minutes.[24]

  • Quenching and Precipitation: Pour the reaction mixture into a beaker containing ice water. This step quenches the reaction and causes the less soluble product to precipitate out of the aqueous solution.[23]

  • Isolation: Collect the resulting yellow precipitate by vacuum filtration.

  • Purification: Wash the collected solid thoroughly with cold water to remove any residual acid and other water-soluble impurities.[23]

  • Drying: Dry the purified product under vacuum to obtain the final compound, 4-hydroxy-3-methoxy-5-nitrobenzoic acid (5-nitrovanillic acid).[23]

Protocol 2: Analysis of Nitroaromatic Compounds by HPLC-MS

This protocol provides a general framework for the sensitive detection and quantification of nitroaromatic compounds in a sample matrix, a critical step for both synthetic chemistry and environmental monitoring. The choice of a C18 column is based on its versatility for separating moderately polar compounds, while mass spectrometry provides high sensitivity and specificity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve a known quantity of the nitroaromatic compound in a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution. Prepare a series of dilutions for calibration. For environmental samples, a solid-phase extraction (SPE) or liquid-liquid extraction may be necessary to concentrate the analytes and remove interfering matrix components.

  • Chromatographic Conditions:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both typically containing 0.1% formic acid to aid ionization. A typical gradient might run from 10% B to 90% B over 15 minutes.

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). APCI can be superior for certain nitroaromatics.[25]

    • Polarity: Negative ion mode is often preferred for nitroaromatics as the nitro group stabilizes a negative charge.

    • Detection: Use Selected Ion Monitoring (SIM) for targeted quantification of the deprotonated molecule [M-H]⁻ or other characteristic ions.

  • Data Analysis: Construct a calibration curve by plotting the peak area against the concentration of the standards. Use this curve to determine the concentration of the nitroaromatic compound in the unknown samples.

Protocol 3: Assessing Cytotoxicity using the MTT Assay

The MTT assay is a standard colorimetric method for assessing cell viability. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells. This provides a robust system for evaluating the cytotoxic potential of compounds like nitroaromatics.

MTT_Assay_Workflow cluster_0 Cell Culture & Treatment cluster_1 Assay & Measurement Seed 1. Seed Cells in 96-well Plate Incubate1 2. Incubate (24h) for Adherence Seed->Incubate1 Treat 3. Add Compound (Serial Dilutions) Incubate1->Treat Incubate2 4. Incubate (24-72h) Treat->Incubate2 Add_MTT 5. Add MTT Reagent Incubate2->Add_MTT Incubate3 6. Incubate (2-4h) Add_MTT->Incubate3 Solubilize 7. Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read 8. Measure Absorbance (~570 nm) Solubilize->Read Analysis Data Analysis: Calculate IC₅₀ Read->Analysis

Caption: General workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the test compound (and a positive control, e.g., doxorubicin) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium. Include untreated wells as a negative control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Conclusion and Future Outlook

4-Hydroxy-3-methoxy-5-nitrobenzonitrile exemplifies the structural complexity that can be built into the nitroaromatic framework. While its direct biological applications are not yet defined, its value as a synthetic intermediate is clear. The comparative analysis highlights a fundamental principle of this chemical class: the nitro group is a powerful modulator of both chemical reactivity and biological function.

For researchers in drug discovery, the challenge remains to decouple the therapeutic effects of nitroaromatics from their inherent toxicity. Strategies may include designing compounds that are selectively activated in target tissues or pathogens, or developing non-nitro alternatives that mimic their electronic properties. For example, replacing the nitro group with a boronic acid functionality has been explored as a strategy to retain biological activity while potentially reducing toxicity.[26] As synthetic methodologies and our understanding of cellular redox systems advance, the potential to engineer safer, more effective nitroaromatic compounds will continue to grow, ensuring their relevance in science and medicine for years to come.

References

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study. (2017). Environmental Toxicology and Chemistry. [Link]

  • Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate. [Link]

  • Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. (2014). Journal of Applied Toxicology. [Link]

  • In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach. (2022). FULIR. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. (2021). PMC. [Link]

  • Major mechanisms of toxicity of nitroaromatic compounds. (n.d.). ResearchGate. [Link]

  • Quantitative Structure−Activity Analysis of the Algae Toxicity of Nitroaromatic Compounds. (2000). Chemical Research in Toxicology. [Link]

  • Structure-toxicity Relationships of Nitroaromatic Compounds. (2006). PubMed. [Link]

  • Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. (2007). MDPI. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. (n.d.). PubChem. [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. (2025). SvedbergOpen. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). MDPI. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2025). ResearchGate. [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. (n.d.). PMC. [Link]

  • Alternative nitro group representations and examples of nitroaromatics. (n.d.). ResearchGate. [Link]

  • 4-Hydroxy-3-methoxy-5-nitrobenzoic acid. (n.d.). PubChem. [Link]

  • Process for the preparation of hydroxybenzonitriles. (n.d.).
  • On-line strategies for determining trace levels of nitroaromatic explosives and related compounds in water. (2007). PubMed. [Link]

  • Comparison of Nitroaromatic Compounds Metabolites Types by Sequencing Performance of Anaerobic-Aerobic and Aerobic-Anaerobic Processes. (2022). Journal of Environmental Health and Sustainable Development. [Link]

  • Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). MDPI. [Link]

  • Supporting Information. (n.d.). CDC Stacks. [Link]

  • Detection of Multiple Nitroaromatic Explosives via Formation of a Janowsky Complex and SERS. (2020). Analytical Chemistry. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2024). MDPI. [Link]

  • Synthesis and Biological Activities of 3,5-Disubstituted- 4-Hydroxycinnamic Acids Linked to a Functionalized Coumarin. (2020). Iraqi Journal of Pharmaceutical Sciences. [Link]

  • INVESTIGATION OF BIOLOGICAL ACTIVITIES OF 4-HYDROXY-3- (2-HYDROXY-5-METHYLBENZYLIDEAMINO) BENZENESULPHONIC ACID. (2019). DergiPark. [Link]

  • Comparing the reactivity towards aromatic electrophilic substitution reaction. (2016). Chemistry Stack Exchange. [Link]

  • Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch. (2024). ResearchGate. [Link]

  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. (n.d.). PMC. [Link]

  • Selective nitro reduction of poly nitro compounds. (2015). Chemistry Stack Exchange. [Link]

  • NITROTOLUENE, ALL ISOMERS. (2021). Occupational Safety and Health Administration. [Link]

Sources

Validation

A Comparative Guide to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile and 4-Hydroxy-3-nitrobenzonitrile in Synthesis

For the discerning researcher in medicinal chemistry and process development, the selection of the appropriate starting material or intermediate is a critical decision that dictates the efficiency, yield, and ultimate su...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in medicinal chemistry and process development, the selection of the appropriate starting material or intermediate is a critical decision that dictates the efficiency, yield, and ultimate success of a synthetic route. Substituted benzonitriles are a cornerstone of modern organic synthesis, serving as versatile scaffolds for a multitude of pharmaceuticals and agrochemicals.[1][2] This guide provides an in-depth, objective comparison of two such building blocks: 4-Hydroxy-3-methoxy-5-nitrobenzonitrile and 4-Hydroxy-3-nitrobenzonitrile .

We will move beyond a simple cataloging of properties to explore the causal relationships between their structural nuances and their reactivity in key chemical transformations. This analysis, supported by experimental data and detailed protocols, is designed to empower you, the researcher, to make informed, data-driven decisions in your synthetic endeavors.

At a Glance: Structural and Physicochemical Properties

The primary distinction between these two molecules is the presence of a methoxy group at the 5-position of the benzene ring in 4-hydroxy-3-methoxy-5-nitrobenzonitrile. While structurally subtle, this addition has significant implications for the electronic environment of the molecule, thereby influencing its reactivity.

Property4-Hydroxy-3-nitrobenzonitrile4-Hydroxy-3-methoxy-5-nitrobenzonitrile
CAS Number 3272-08-079743-73-0[3]
Molecular Formula C₇H₄N₂O₃[4]C₈H₆N₂O₄[3]
Molecular Weight 164.12 g/mol [5]194.14 g/mol [3]
Melting Point 146-148 °C216-219 °C (for the corresponding acid)[6]
Appearance Yellow powder[7]Yellow powder[6]
LogP 1.6[4]1.18[8]

The Electronic Tug-of-War: A Mechanistic Perspective

The reactivity of an aromatic ring is governed by the interplay of inductive and resonance effects of its substituents. In these benzonitriles, we have a fascinating case of competing influences.

  • 4-Hydroxy-3-nitrobenzonitrile: The ring is subject to strong deactivation by the electron-withdrawing nitro (-NO₂) and cyano (-CN) groups through both inductive and resonance effects. Conversely, the hydroxyl (-OH) group is a potent activating group, donating electron density via resonance. This makes the ring electron-deficient overall, priming it for nucleophilic attack, yet also possessing sites of higher electron density for potential electrophilic substitution.

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: The addition of the methoxy (-OCH₃) group, another strong resonance donor, further complicates the electronic landscape. While it adds more electron density to the ring compared to its counterpart, its placement between two strong withdrawing groups creates a highly polarized system.

The diagram below illustrates the dominant electronic effects at play in both molecules.

G cluster_0 4-Hydroxy-3-nitrobenzonitrile cluster_1 4-Hydroxy-3-methoxy-5-nitrobenzonitrile a C-OH d Aromatic Ring a->d +R > -I (Activating) b C-NO2 b->d -R, -I (Deactivating) c C-CN c->d -R, -I (Deactivating) e C-OH i Aromatic Ring e->i +R > -I f C-OCH3 f->i +R > -I g C-NO2 g->i -R, -I h C-CN h->i -R, -I

Caption: Electronic effects of substituents on the benzonitrile core.

Comparative Performance in Key Synthetic Transformations

The electronic differences directly translate to distinct reactivities in common synthetic operations.

Nucleophilic Aromatic Substitution (SₙAr)

SₙAr reactions are contingent on the aromatic ring's ability to stabilize the negative charge of the transient Meisenheimer complex.[2] This is facilitated by potent electron-withdrawing groups.

  • 4-Hydroxy-3-nitrobenzonitrile: With two strong electron-withdrawing groups (nitro and cyano), this molecule is well-suited for SₙAr, should a suitable leaving group be present on the ring. The overall electron deficiency of the ring makes it a prime candidate for this class of reaction.

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: The presence of the electron-donating methoxy group will generally decrease the rate of a potential SₙAr reaction compared to its counterpart. By donating electron density, it destabilizes the negatively charged Meisenheimer intermediate, thus raising the activation energy of the reaction.

Field Insight: For synthetic routes requiring an SₙAr step, 4-hydroxy-3-nitrobenzonitrile is the superior substrate due to its more electron-deficient aromatic system.

Reactions at the Hydroxyl Group (e.g., Williamson Ether Synthesis)

The primary factor here is the acidity of the phenolic proton, which dictates the ease of deprotonation to form the nucleophilic phenoxide.

  • 4-Hydroxy-3-nitrobenzonitrile: The electron-withdrawing nitro and cyano groups increase the acidity of the phenolic proton by stabilizing the resulting phenoxide anion through delocalization.

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: The electron-donating methoxy group will slightly destabilize the phenoxide anion, making the hydroxyl group marginally less acidic than in the other compound.

Field Insight: While both compounds readily undergo O-alkylation and O-acylation, 4-hydroxy-3-nitrobenzonitrile may require slightly milder basic conditions for deprotonation. This can be advantageous when working with base-sensitive functional groups elsewhere in the molecule.

Experimental Protocols and Workflows

To provide a practical context, we present detailed, self-validating protocols for the synthesis and application of these reagents.

Protocol 1: Synthesis of 4-Methoxy-3-nitrobenzonitrile via O-Alkylation

This protocol demonstrates a typical application of 4-hydroxy-3-nitrobenzonitrile as a nucleophile precursor.

Objective: To synthesize 4-methoxy-3-nitrobenzonitrile from 4-hydroxy-3-nitrobenzonitrile.

Materials:

  • 4-Hydroxy-3-nitrobenzonitrile

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfate (DMS)

  • Acetone

  • Deionized water

Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-hydroxy-3-nitrobenzonitrile (1.0 eq) and anhydrous potassium carbonate (1.5 eq) in acetone.

  • Deprotonation: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Alkylation: Add dimethyl sulfate (1.2 eq) dropwise to the suspension. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a fume hood.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization from ethanol/water to yield pure 4-methoxy-3-nitrobenzonitrile.[5]

G cluster_protocol1 Protocol 1: O-Alkylation Workflow A 1. Combine Reactants (4-hydroxy-3-nitrobenzonitrile, K₂CO₃ in Acetone) B 2. Deprotonation (Stir at RT, 30 min) A->B C 3. Add Alkylating Agent (Dimethyl Sulfate) B->C D 4. Reflux (4-6 hours, TLC monitoring) C->D E 5. Workup (Filter, Concentrate) D->E F 6. Purification (Recrystallization) E->F G Product (4-methoxy-3-nitrobenzonitrile) F->G

Caption: Workflow for the synthesis of 4-methoxy-3-nitrobenzonitrile.

Protocol 2: Synthesis of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile from Vanillin

As direct comparative reaction data is sparse for 4-hydroxy-3-methoxy-5-nitrobenzonitrile, we present a reliable synthesis of the compound itself, starting from a common precursor, which highlights the regioselectivity of nitration on a substituted ring. A similar approach starting from 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is also well-documented.[6]

Objective: To synthesize 4-hydroxy-3-methoxy-5-nitrobenzonitrile from 4-hydroxy-3-methoxybenzaldehyde (vanillin).

Materials:

  • Vanillin

  • Hydroxylamine hydrochloride

  • Sodium hydroxide

  • Acetic anhydride

  • Nitric acid (70%)

  • Acetic acid

Methodology:

  • Oxime Formation: Dissolve vanillin (1.0 eq) and hydroxylamine hydrochloride (1.1 eq) in aqueous ethanol. Add a solution of sodium hydroxide (1.2 eq) and stir at room temperature until the aldehyde is consumed (TLC monitoring). Acidify to precipitate the vanillin oxime.

  • Nitrile Formation: Dehydrate the oxime by heating it in acetic anhydride. This will yield 4-acetoxy-3-methoxybenzonitrile.

  • Hydrolysis: Hydrolyze the acetate group using aqueous HCl or NaOH to yield 4-hydroxy-3-methoxybenzonitrile.[9]

  • Nitration: Dissolve the 4-hydroxy-3-methoxybenzonitrile (1.0 eq) in glacial acetic acid. Cool the solution in an ice bath. Slowly add 70% nitric acid (1.1 eq) dropwise, ensuring the temperature remains below 10 °C. The hydroxyl and methoxy groups direct the nitration to the C5 position.

  • Reaction: Stir the reaction mixture at low temperature for 1-2 hours.

  • Workup: Quench the reaction by pouring it into a beaker of ice water. The product will precipitate out of solution.

  • Purification: Collect the yellow solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to yield 4-hydroxy-3-methoxy-5-nitrobenzonitrile.[10]

G cluster_protocol2 Protocol 2: Synthesis Workflow A 1. Vanillin → Oxime B 2. Dehydration → Nitrile A->B C 3. Hydrolysis B->C D 4. Nitration (HNO₃/AcOH, <10°C) C->D E 5. Quench & Precipitate (Ice Water) D->E F 6. Isolate & Dry (Filter, Wash) E->F G Product (4-hydroxy-3-methoxy-5-nitrobenzonitrile) F->G

Caption: Workflow for the synthesis of 4-hydroxy-3-methoxy-5-nitrobenzonitrile.

Applications in Drug and Agrochemical Development

Both scaffolds are valuable in applied chemical research. The combination of hydroxyl, nitro, and cyano groups offers multiple handles for diversification.

  • 4-Hydroxy-3-nitrobenzonitrile is a known intermediate in the synthesis of Nitroxynil , an anthelmintic agent used in veterinary medicine.[11] This underscores its utility in creating bioactive molecules. It is also a photoproduct of the herbicide bromoxynil.[7]

  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile and its close analog, 4-hydroxy-3-methoxy-5-nitrobenzoic acid, are important building blocks. The benzoic acid is a key intermediate for Opicapone , a COMT inhibitor used in the treatment of Parkinson's disease.[6] The benzonitrile variant is primarily used in the synthesis of advanced organic compounds, particularly for developing agrochemicals like herbicides and pesticides.[12]

Conclusion and Strategic Recommendations

The choice between 4-hydroxy-3-methoxy-5-nitrobenzonitrile and 4-hydroxy-3-nitrobenzonitrile is not a matter of inherent superiority, but of strategic alignment with the synthetic goal.

  • Choose 4-Hydroxy-3-nitrobenzonitrile when:

    • Your synthetic route involves a nucleophilic aromatic substitution step.

    • You require a more acidic phenol for reactions under milder basic conditions.

    • The target molecule requires the specific substitution pattern found in products like Nitroxynil.

  • Choose 4-Hydroxy-3-methoxy-5-nitrobenzonitrile when:

    • The target molecule's pharmacophore or desired structure explicitly requires the 1-cyano-2-methoxy-3-nitro-4-hydroxy substitution pattern, as seen in precursors to drugs like Opicapone.

    • A more electron-rich (though still polarized) system is desired for subsequent transformations not reliant on SₙAr.

By understanding the fundamental principles governing the reactivity of these two versatile intermediates, researchers can design more elegant, efficient, and robust synthetic pathways, accelerating the journey from discovery to application.

References

  • PubChem. (n.d.). 4-Hydroxy-3-methoxy-5-nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Properties of 4-Hydroxy-3-methoxybenzonitrile. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). Benzonitrile, 4-hydroxy-. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID.
  • HETEROCYCLES, Vol. 71, No. 1, 2007. ONE-POT CONVERSION OF 2-NITROBENZONITRILES TO QUINAZOLIN-4(3H)-ONES AND SYNTHESIS OF GEFITINIB AND ERLOTINIB HYDROCHLORIDE. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved February 15, 2026, from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Hydroxy-3-methoxybenzonitrile: A Vital Organic Synthesis Intermediate for R&D. [Link]

  • Veeprho Pharmaceuticals. (n.d.). 4-Hydroxy-3-nitrobenzonitrile | CAS 3272-08-0. Retrieved February 15, 2026, from [Link]

  • NIST. (n.d.). 4-Hydroxy-3-nitrobenzoic acid. In NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US3585233A - Process for the preparation of hydroxybenzonitriles.
  • MySkinRecipes. (n.d.). 4-HYDROXY-3-METHOXY-5-NITROBENZONITRILE. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZONITRILE. Retrieved February 15, 2026, from [Link]

  • Malaysian Journal of Fundamental and Applied Sciences. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]

  • PubMed. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. [Link]

  • ResearchGate. (2025). Conformational analysis, vibrational and electronic structure investigations of 4-hydroxy-3-methoxybenzonitrile. [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-3-methoxybenzonitrile - Optional[13C NMR] - Spectrum. Retrieved February 15, 2026, from [Link]

  • Advanced ChemBlocks. (n.d.). 4-hydroxy-3-methoxy-5-nitro-benzonitrile. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Experimental and theoretical studies on (E)-4-hydroxy-3-methoxy-5-((3-nitrophenyl)diazenyl)benzaldehyde, an acidochromic molecule and successful dichromic indicator for acid-base titrations with a potential to function as a pH-responsive optical switch. [Link]

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funk, L., & Shook, B. C. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • PubChem. (n.d.). 3-Hydroxy-4-nitrobenzonitrile. Retrieved February 15, 2026, from [Link]

  • Crystals. (2021). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. [Link]

  • The Journal of Organic Chemistry. (2021). Nitroacetonitrile and Its Synthetic Equivalents. [Link]

  • PubMed. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. [Link]

  • Molecules. (2021). Multicomponent Reaction-Assisted Drug Discovery: A Time- and Cost-Effective Green Approach Speeding Up Identification and Optimization of Anticancer Drugs. [Link]

Sources

Comparative

A Researcher's Guide to Validating the Bioactivity of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: A Comparative Assay Approach

For researchers, scientists, and professionals in drug development, the introduction of a novel compound like 4-Hydroxy-3-methoxy-5-nitrobenzonitrile presents both an opportunity and a challenge. Its unique structure, fe...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the introduction of a novel compound like 4-Hydroxy-3-methoxy-5-nitrobenzonitrile presents both an opportunity and a challenge. Its unique structure, featuring a nitrile, a nitro group, and a substituted phenol, suggests a range of potential biological activities. This guide provides a comprehensive, technically-grounded framework for validating one of its most probable activities—the induction of cellular oxidative stress—and compares this with an alternative enzymatic assay focused on its nitrile moiety. Our approach emphasizes not just the "how" but the "why," ensuring that the described protocols are not merely procedural but are self-validating systems rooted in established scientific principles.

Introduction to 4-Hydroxy-3-methoxy-5-nitrobenzonitrile: A Molecule of Interest

4-Hydroxy-3-methoxy-5-nitrobenzonitrile is a multifaceted organic compound.[1][2] Its structural alerts—the aromatic nitro group and the nitrile functionality—are harbingers of potential bioactivity. Nitroaromatic compounds are known to undergo metabolic activation to generate reactive oxygen and nitrogen species (ROS/RNS), leading to cellular oxidative stress.[3][4] This process can have significant downstream effects on cellular signaling and viability.[5] Concurrently, the nitrile group is a substrate for a specific class of enzymes, namely nitrilases and nitrile hydratases, which are crucial in the biotransformation of nitriles to carboxylic acids or amides.[6][7]

Given these structural features, a primary hypothesis is that 4-Hydroxy-3-methoxy-5-nitrobenzonitrile can induce oxidative stress in biological systems. To rigorously test this, we present a validated assay for measuring intracellular ROS production. We will then contrast this with a method to assess its potential as a substrate for nitrile-converting enzymes, providing a broader understanding of its bioactivity profile.

Part 1: Validated Assay for Oxidative Stress Induction

The core of our validated assay is the use of a fluorogenic probe to detect intracellular ROS in a cell-based model. This method is widely accepted for its sensitivity and applicability to high-throughput screening.[5]

Scientific Rationale

The assay's foundation lies in the oxidation of a non-fluorescent probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFDA), into the highly fluorescent 2',7'-dichlorofluorescein (DCF) upon interaction with intracellular ROS.[5] DCFDA is a cell-permeable molecule that, once inside the cell, is deacetylated by intracellular esterases to a non-fluorescent form that is trapped within the cell. The presence of ROS, induced by the test compound, oxidizes this molecule, and the resulting fluorescence is directly proportional to the level of intracellular ROS.

Experimental Workflow: Oxidative Stress Assay

workflow1 cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay ROS Detection cluster_analysis Data Analysis cell_culture 1. Culture HepG2 cells to 80-90% confluency seeding 2. Seed cells in a 96-well plate cell_culture->seeding incubation1 3. Incubate for 24 hours seeding->incubation1 compound_prep 4. Prepare serial dilutions of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile treatment 5. Treat cells with compound and controls incubation1->treatment compound_prep->treatment incubation2 6. Incubate for desired time points (e.g., 1, 3, 6 hours) treatment->incubation2 loading 7. Load cells with DCFDA incubation2->loading incubation3 8. Incubate for 30 minutes loading->incubation3 measurement 9. Measure fluorescence (Ex/Em = 485/535 nm) incubation3->measurement normalization 10. Normalize fluorescence to cell viability (e.g., using MTT assay) measurement->normalization quantification 11. Quantify fold change in ROS production normalization->quantification

Caption: Workflow for the cell-based oxidative stress assay.

Detailed Experimental Protocol
  • Cell Culture and Seeding:

    • Culture human hepatoma HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • Seed HepG2 cells into a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere for 24 hours.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile in DMSO.

    • Perform serial dilutions in cell culture medium to achieve final concentrations ranging from 1 µM to 100 µM.

    • Include a vehicle control (DMSO) and a positive control (e.g., 100 µM H2O2).

    • Remove the old medium from the cells and add 100 µL of the compound dilutions or controls to the respective wells.

    • Incubate the plate for 1, 3, and 6 hours at 37°C.

  • ROS Detection:

    • After the treatment incubation, remove the medium and wash the cells once with 100 µL of warm phosphate-buffered saline (PBS).

    • Prepare a 10 µM working solution of DCFDA in warm PBS.

    • Add 100 µL of the DCFDA solution to each well and incubate for 30 minutes at 37°C, protected from light.

    • Remove the DCFDA solution and wash the cells once with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis and Validation:

    • To account for any potential cytotoxicity of the compound, perform a parallel cell viability assay (e.g., MTT or PrestoBlue™).

    • Normalize the fluorescence readings to the cell viability data.

    • Express the results as a fold change in ROS production relative to the vehicle control.

    • The assay is considered validated if the positive control shows a significant increase in ROS production and the dose-response curve for the test compound is reproducible.

Part 2: Comparative Assay - Nitrile-Metabolizing Enzyme Activity

To provide a more complete biological profile, we propose a comparative assay to investigate whether 4-Hydroxy-3-methoxy-5-nitrobenzonitrile can be metabolized by nitrile-converting enzymes. This assay is based on the detection of ammonia, a common byproduct of both nitrilase and nitrile hydratase/amidase pathways.[7]

Scientific Rationale

The enzymatic conversion of a nitrile group releases ammonia.[7] This can be detected using a colorimetric method, such as the Berthelot (or indophenol) reaction, where ammonia reacts with hypochlorite and phenol to form a blue-colored indophenol product.[7] The intensity of the color is proportional to the amount of ammonia produced and, therefore, to the enzyme activity.

Experimental Workflow: Nitrile-Metabolizing Enzyme Assay

workflow2 cluster_prep Reaction Setup cluster_incubation Enzymatic Reaction cluster_detection Ammonia Detection cluster_analysis Data Analysis enzyme_prep 1. Prepare cell-free extract containing nitrilase/nitrile hydratase reaction_mix 3. Combine enzyme, substrate, and buffer enzyme_prep->reaction_mix substrate_prep 2. Prepare solution of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile substrate_prep->reaction_mix incubation 4. Incubate at optimal temperature (e.g., 30°C) with shaking reaction_mix->incubation sampling 5. Take aliquots at different time points incubation->sampling quenching 6. Stop the reaction (e.g., by adding acid) sampling->quenching reagent1 7. Add phenol-nitroprusside reagent quenching->reagent1 reagent2 8. Add alkaline hypochlorite reagent reagent1->reagent2 color_dev 9. Incubate for color development reagent2->color_dev measurement 10. Measure absorbance at 640 nm color_dev->measurement std_curve 11. Quantify ammonia using a standard curve measurement->std_curve activity_calc 12. Calculate enzyme activity std_curve->activity_calc pathway compound 4-Hydroxy-3-methoxy- 5-nitrobenzonitrile ros Increased ROS/RNS compound->ros stress_response Cellular Stress Response ros->stress_response nrf2 Nrf2 Activation stress_response->nrf2 apoptosis Apoptosis stress_response->apoptosis inflammation Inflammation (e.g., NF-κB activation) stress_response->inflammation antioxidant Antioxidant Gene Expression nrf2->antioxidant

Caption: Potential signaling pathway activated by compound-induced oxidative stress.

Conclusion

This guide provides a robust and scientifically sound framework for the initial characterization of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile's bioactivity. By employing a validated assay for oxidative stress and a comparative enzymatic assay, researchers can gain a multi-faceted understanding of this novel compound's biological effects. The emphasis on the rationale behind the experimental choices and the inclusion of detailed protocols are intended to empower researchers to generate high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Biomarkers of oxidative and nitro-oxidative stress: conventional and novel approaches.
  • 4-Hydroxy-3-methoxy-5-nitrobenzonitrile | C8H6N2O4 | CID 77068356 - PubChem.
  • A high-throughput screening assay for distinguishing nitrile hydratases
  • Establishment of a P-Nitrophenol Oxidation-Based Assay for the Analysis of CYP2E1 Activity in Intact Hep
  • Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Str
  • Nitrile-hydrolysing enzymes.
  • Methods for detection of reactive metabolites of oxygen and nitrogen: in vitro and in vivo considerations - American Physiological Society Journal.
  • Stable Nitroxide as Diagnostic Tools for Monitoring of Oxidative Stress and Hypoalbuminemia in the Context of COVID-19 - MDPI.
  • Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applic
  • Oxidative stress assays and oxid
  • 79743-73-0 | 4-Hydroxy-3-methoxy-5-nitrobenzonitrile - ChemScene.

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking 4-Hydroxy-3-methoxy-5-nitrobenzonitrile as a Synthon

For the discerning researcher in drug development and complex organic synthesis, the choice of a chemical synthon is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campa...

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug development and complex organic synthesis, the choice of a chemical synthon is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile , a polysubstituted aromatic building block, against relevant alternatives. We will delve into the nuanced interplay of its substituent effects on key chemical transformations and provide a framework for its strategic application in the synthesis of complex molecular architectures.

Introduction: The Strategic Advantage of a Polysubstituted Benzonitrile

4-Hydroxy-3-methoxy-5-nitrobenzonitrile presents a unique constellation of functional groups on a benzonitrile scaffold. The nitrile group is a versatile precursor for amines, carboxylic acids, and amides.[1] The phenolic hydroxyl provides a handle for etherification and esterification reactions. The methoxy group, an electron-donating group, and the nitro group, a potent electron-withdrawing group, ortho and para to the hydroxyl and nitrile functionalities, respectively, profoundly influence the reactivity of the entire molecule. This guide will benchmark the performance of this synthon in two pivotal transformations: O-alkylation (Williamson Ether Synthesis) and reduction of the nitro group to an amine, a precursor for further functionalization, such as in the synthesis of benzoxazines.

I. Comparative Performance in O-Alkylation: A Williamson Ether Synthesis Case Study

The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of C-O bonds.[2] The reaction proceeds via an SN2 mechanism where a deprotonated alcohol (phenoxide in this case) acts as a nucleophile to displace a leaving group from an alkyl halide.[3]

The Electronic Tug-of-War: Impact of Substituents on Nucleophilicity

The performance of a phenol in a Williamson ether synthesis is intrinsically linked to the nucleophilicity of the corresponding phenoxide. This, in turn, is governed by the electronic nature of the substituents on the aromatic ring.

  • Electron-donating groups (EDGs) , such as the methoxy group (-OCH₃), increase the electron density of the aromatic ring and the phenoxide oxygen, thereby enhancing its nucleophilicity and favoring a faster reaction rate.

  • Electron-withdrawing groups (EWGs) , such as the nitro group (-NO₂) and the nitrile group (-CN), decrease the electron density of the phenoxide oxygen, reducing its nucleophilicity and potentially slowing down the reaction.[4][5]

In 4-Hydroxy-3-methoxy-5-nitrobenzonitrile, we witness a fascinating interplay of these opposing effects. The methoxy group donates electron density, while the nitro and nitrile groups withdraw it. The net effect on the nucleophilicity of the phenoxide will be a balance of these influences.

Benchmarking Against Simpler Analogues

To objectively assess the performance of our target synthon, we will compare its expected reactivity with three key alternatives:

  • 4-Hydroxybenzonitrile: Lacks the methoxy and nitro groups.

  • 4-Hydroxy-3-methoxybenzonitrile (Vanillonitrile): Contains the electron-donating methoxy group but lacks the nitro group.

  • 4-Hydroxy-3-nitrobenzonitrile: Contains an electron-withdrawing nitro group but lacks the methoxy group.

Table 1: Predicted Relative Performance in Williamson Ether Synthesis

SynthonKey SubstituentsPredicted Relative Reaction RateRationale
4-Hydroxy-3-methoxybenzonitrile -OCH₃ (EDG)HighestThe strong electron-donating effect of the methoxy group significantly enhances the nucleophilicity of the phenoxide, leading to the fastest reaction rate.
4-Hydroxybenzonitrile NoneModerateServes as a baseline for comparison.
4-Hydroxy-3-methoxy-5-nitrobenzonitrile -OCH₃ (EDG), -NO₂ (EWG), -CN (EWG)Moderate to LowThe electron-donating effect of the methoxy group is counteracted by the strong electron-withdrawing effects of the nitro and nitrile groups, resulting in a less nucleophilic phenoxide compared to vanillonitrile and potentially 4-hydroxybenzonitrile.
4-Hydroxy-3-nitrobenzonitrile -NO₂ (EWG), -CN (EWG)LowestThe combined electron-withdrawing effects of the nitro and nitrile groups significantly reduce the nucleophilicity of the phenoxide, leading to the slowest reaction rate.

Experimental Workflow: A Generalized Protocol for Comparative O-Alkylation

G cluster_prep Reaction Setup cluster_reaction Alkylation cluster_workup Work-up and Isolation A Dissolve phenol (1.0 eq) in a suitable aprotic solvent (e.g., DMF, Acetone). B Add a base (e.g., K₂CO₃, NaH) to deprotonate the phenol. A->B C Stir at room temperature for 30 minutes. B->C D Add the alkyl halide (1.1 eq) to the reaction mixture. C->D E Heat the reaction to an appropriate temperature (e.g., 50-80 °C). D->E F Monitor the reaction progress by TLC or LC-MS. E->F G Cool the reaction mixture and quench with water. F->G H Extract the product with an organic solvent (e.g., ethyl acetate). G->H I Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. H->I J Purify the crude product by column chromatography. I->J

Figure 1: Generalized workflow for the Williamson ether synthesis of substituted phenols.

II. Performance in Nitro Group Reduction and Subsequent Derivatization

The reduction of the nitro group to an amine is a pivotal transformation that opens up a plethora of synthetic possibilities. The resulting aminophenol can be a key intermediate in the synthesis of various heterocyclic compounds, including benzoxazines.

Catalytic Transfer Hydrogenation: A Practical Approach

Catalytic transfer hydrogenation is a widely used method for the reduction of nitroarenes due to its operational simplicity and the avoidance of high-pressure hydrogen gas.[6] Common hydrogen donors include ammonium formate, formic acid, and hydrazine.

Table 2: Predicted Relative Performance in Catalytic Transfer Hydrogenation

SynthonKey SubstituentsPredicted Relative Reaction RateRationale
4-Hydroxy-3-methoxy-5-nitrobenzonitrile -OH (EDG), -OCH₃ (EDG), -CN (EWG)HighThe electron-donating hydroxyl and methoxy groups can enhance the rate of reduction. The electron-withdrawing nitrile group may have a counteracting effect, but overall, the reduction is expected to be efficient.
4-Nitrobenzonitrile -CN (EWG)ModerateThe electron-withdrawing nitrile group can facilitate the reduction.
4-Nitrophenol -OH (EDG)HighThe electron-donating hydroxyl group generally promotes the reduction of the nitro group.
2-Nitro-4-methoxyphenol -OH (EDG), -OCH₃ (EDG)HighestThe combined electron-donating effects of the hydroxyl and methoxy groups are expected to make the nitro group more susceptible to reduction.

Experimental Protocol: Catalytic Transfer Hydrogenation of a Nitroarene

G cluster_prep Reaction Setup cluster_reaction Reduction cluster_workup Work-up and Isolation A Dissolve the nitroarene (1.0 eq) in a suitable solvent (e.g., Ethanol, Methanol). B Add a palladium on carbon catalyst (e.g., 10% Pd/C). A->B C Add a hydrogen donor (e.g., ammonium formate, hydrazine hydrate) portion-wise. B->C D Heat the reaction to reflux. C->D E Monitor the reaction progress by TLC or LC-MS. D->E F Cool the reaction mixture and filter through a pad of celite to remove the catalyst. E->F G Wash the celite pad with the reaction solvent. F->G H Concentrate the filtrate in vacuo. G->H I Purify the crude amine by crystallization or column chromatography. H->I

Figure 2: Generalized workflow for the catalytic transfer hydrogenation of a nitroarene.

Application in Benzoxazine Synthesis: A Mannich Reaction Approach

The amine product from the reduction of 4-Hydroxy-3-methoxy-5-nitrobenzonitrile, 3-Amino-4-hydroxy-5-methoxybenzonitrile , is a valuable precursor for the synthesis of benzoxazines via a Mannich-type condensation with formaldehyde and a phenolic partner.[7][8] Benzoxazines are important monomers for high-performance polymers.[9]

The electron-donating hydroxyl and methoxy groups, and the electron-withdrawing nitrile group on the aminophenol backbone will influence the reactivity of the amine and the phenolic hydroxyl in the ring-closing reaction. The overall substitution pattern is expected to yield a highly functionalized benzoxazine monomer with potential for further chemical modification.

Reaction Pathway: From Nitrobenzonitrile to Benzoxazine

G A 4-Hydroxy-3-methoxy-5-nitrobenzonitrile B Catalytic Transfer Hydrogenation A->B [H] C 3-Amino-4-hydroxy-5-methoxybenzonitrile B->C D Mannich Reaction (Formaldehyde, Phenol) C->D E Substituted Benzoxazine D->E

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.